(5-Formylpyridin-3-yl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(5-formylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLYILYEIRFUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672089 | |
| Record name | (5-Formylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919347-69-6 | |
| Record name | (5-Formylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-formylpyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(5-Formylpyridin-3-yl)boronic Acid: A Technical Guide for Advanced Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the efficiency of molecular construction is paramount. Boronic acids have emerged as indispensable tools, largely due to their versatile reactivity, general stability, and low toxicity.[1] Their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction has revolutionized the synthesis of biaryls and other complex scaffolds.[2] Within this important class of reagents, (5-Formylpyridin-3-yl)boronic acid (CAS 919347-69-6) represents a particularly strategic building block. It uniquely combines the proven utility of a pyridine-boronic acid for carbon-carbon bond formation with a reactive aldehyde "handle." This bifunctional nature allows for post-coupling modification, enabling rapid library synthesis and late-stage functionalization—critical strategies in the exploration of structure-activity relationships (SAR).[3]
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, focusing on the core properties, synthesis, and key applications of this high-value intermediate. The protocols and insights are grounded in established chemical principles to ensure reliability and reproducibility in the laboratory.
Core Physicochemical & Structural Characteristics
This compound is typically supplied as an off-white to pale solid with purity levels exceeding 95%.[4] Understanding its fundamental properties is the first step toward its effective utilization.
| Property | Value | Source |
| CAS Number | 919347-69-6 | [5] |
| Molecular Formula | C₆H₆BNO₃ | [4][5] |
| Molecular Weight | 150.93 g/mol | [5] |
| Synonym | 5-formylpyridine-3-boronic acid | [5] |
| Topological Polar Surface Area (TPSA) | 70.42 Ų | [5] |
| LogP (calculated) | -1.4261 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
The presence of both the boronic acid and the polar formyl group on the pyridine ring results in a molecule with low calculated lipophilicity (LogP) and a significant polar surface area, influencing its solubility and chromatographic behavior.
Synthesis Pathway: A Mechanistic Approach
The synthesis of pyridine boronic acids often leverages halogen-metal exchange followed by electrophilic trapping with a borate ester.[6] This approach is highly effective for preparing this compound from a suitable halogenated precursor, such as 5-bromo-3-pyridinecarboxaldehyde. The causality behind this strategy is the significant difference in reaction rates: the lithium-halogen exchange is substantially faster than the direct reaction of the organolithium reagent with the borate ester, which allows for an in situ quench of the highly reactive 3-lithiopyridine intermediate.[6]
Caption: Plausible synthesis route via lithium-halogen exchange.
Detailed Synthesis Protocol
This protocol is representative and based on established procedures for analogous compounds.[6] Optimization may be required.
Materials:
-
5-Bromo-3-pyridinecarboxaldehyde
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Under a nitrogen or argon atmosphere, charge a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet with 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) and triisopropyl borate (1.5 eq).
-
Solvent Addition: Add anhydrous THF and anhydrous toluene to dissolve the reactants (a common ratio is 4:1 THF:Toluene).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.
-
n-BuLi Addition: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl while the solution is still cold.
-
Warm-up & Acidification: Allow the mixture to warm to room temperature. Acidify the aqueous layer to a pH of ~7 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization or by performing a pH-dependent extraction to isolate the acidic product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction forms a carbon-carbon bond between the pyridine ring (at the C3 position) and an aryl or heteroaryl halide/triflate.
The catalytic cycle is a well-understood, multi-step process. A key insight is the role of the base, which is not merely a proton scavenger. The base activates the boronic acid by forming a more nucleophilic boronate species ("ate complex"), which is essential for the transmetalation step to proceed efficiently.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Representative Suzuki Coupling Protocol
Materials:
-
This compound (1.2 eq)
-
Aryl or Heteroaryl Bromide (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-5 mol%)
-
A suitable phosphine ligand, e.g., SPhos, XPhos, or triphenylphosphine (PPh₃) (2-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 eq)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Water
Procedure:
-
Reactor Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve the palladium source and the phosphine ligand in a small amount of the reaction solvent. Stir for 5-10 minutes to allow for pre-formation of the active catalyst.
-
Reaction Assembly: Add the solvent (e.g., dioxane/water) to the flask containing the solids. Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heating: Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Characterization and Quality Control
Confirming the identity and purity of both the starting boronic acid and the final coupled product is essential.
-
NMR Spectroscopy: ¹H NMR will confirm the structure of the organic framework. For the boronic acid itself, ¹¹B NMR spectroscopy is a powerful tool to observe the boron environment directly. The sp²-hybridized boron of a trigonal planar boronic acid typically appears around 28-31 ppm.[8] Upon binding to diols or forming a tetrahedral boronate complex with a base, this signal shifts upfield to ~3-9 ppm.[9][10]
-
Mass Spectrometry (MS): Provides accurate mass data to confirm the molecular weight of the compound.
-
LC-MS/HPLC: Used to assess the purity of the material.
Safety, Handling, and Storage
Proper handling is necessary to ensure user safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes as boronic acids can be irritants.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and refrigerated place. It is sensitive to moisture, which can promote dehydration to form boroxine anhydrides.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 10-230727 - 5-formylpyridin-3-ylboronic-acid | 919347-69-6 [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (5-Formylpyridin-3-yl)boronic acid: Physicochemical Properties, Analysis, and Applications
Abstract
(5-Formylpyridin-3-yl)boronic acid is a bifunctional reagent of significant interest in contemporary chemical research, particularly within drug discovery and materials science. Its structure, which uniquely combines a reactive formyl group with a versatile boronic acid moiety on a pyridine scaffold, makes it a valuable building block for complex molecular architectures. This guide provides an in-depth exploration of its core physicochemical properties, detailed protocols for its analytical characterization, insights into its chemical reactivity and synthetic applications, and essential guidelines for its safe handling and storage. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals leveraging this compound in their work.
Introduction and Strategic Importance
Boronic acids and their derivatives have become indispensable tools in modern organic chemistry and medicinal chemistry.[1] Their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions have cemented their status as crucial synthetic intermediates. The incorporation of boron into drug candidates has led to several FDA-approved therapeutics, where the boronic acid moiety often serves as a key pharmacophore for enzyme inhibition.[1][2][3]
This compound emerges as a particularly strategic reagent. It capitalizes on the established reactivity of arylboronic acids while introducing two additional points of functionality:
-
The Pyridine Ring: A nitrogen-containing heterocycle prevalent in pharmaceuticals, offering a site for hydrogen bonding and altering the electronic properties of the molecule.
-
The Formyl Group: A versatile aldehyde functional group that can be readily transformed into a wide array of other functionalities through reactions such as reductive amination, oxidation, or olefination.
This trifecta of reactive sites allows for a modular and divergent approach to synthesis, enabling the construction of complex libraries of compounds for screening and development. This guide aims to provide the foundational knowledge required to effectively utilize this compound in a research setting.
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis and analysis. The key properties of this compound are summarized below.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₆H₆BNO₃ | [4][5][6] |
| Molecular Weight | 150.93 g/mol | [4][6] |
| CAS Number | 919347-69-6 | [4][6] |
| Appearance | Solid | [6] |
| Purity | Typically supplied as >95% or ≥98% | [4][6] |
| pKa | Estimated to be in the range of 4-9. The presence of the electron-withdrawing formyl group and pyridine nitrogen likely lowers the pKa relative to phenylboronic acid (pKa ~8.8).[7][8] | [7][8] |
| Solubility | Like many arylboronic acids, it exhibits low solubility in water but is soluble in various organic solvents. Solubility can be enhanced by forming boronate esters or through complexation with diols.[3][9][10] | [3][9] |
| Stability | Moisture-sensitive. Prone to dehydration to form cyclic boroxine anhydrides, especially upon heating or under acidic conditions.[10] | |
| Storage | Recommended to be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a dry, well-ventilated place, often in a refrigerator or freezer (2-8°C or -20°C).[4][11][12] | [4][11] |
Computational Data
| Parameter | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 70.42 Ų | [4] |
| LogP (calculated) | -1.4261 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 2 | [4] |
Analytical Characterization Workflow
Confirming the identity, purity, and stability of this compound is a critical first step in any experimental plan. A multi-technique approach is recommended for comprehensive characterization.
Caption: Recommended workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and a characteristically broad singlet for the two protons of the B(OH)₂ group, which is exchangeable with D₂O.[13] Based on analogous structures like 3-pyridylboronic acid, the pyridine protons will appear in the aromatic region (δ 7.5-9.0 ppm).[14]
-
¹³C NMR: Will show signals for the six distinct carbon atoms, including the aldehyde carbonyl carbon (typically δ 190-200 ppm) and the carbon atom bearing the boronic acid group.
-
¹¹B NMR: Provides direct information about the boron center. A single, broad peak is expected, with a chemical shift that can confirm the trigonal planar (sp²) geometry of the boronic acid.[15]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can slow the exchange of the acidic B(OH)₂ protons, making them more readily observable.
-
Shimming: Place the sample in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
¹¹B Acquisition (Optional): If available, acquire a ¹¹B spectrum to directly observe the boron nucleus.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common and effective technique.
-
Expected Ions: In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 152.05.[5] In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 150.04 would be expected.[5] Adducts with solvent or salts (e.g., [M+Na]⁺) may also be observed.[5]
Protocol: UPLC-ESI-MS Analysis [16]
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.
-
Chromatography: Inject a small volume (1-5 µL) onto a UPLC system equipped with a C18 column. Use a gradient elution method with mobile phases such as A: 10 mM ammonium acetate in water and B: acetonitrile. A rapid gradient can confirm sample purity and elution time.[16]
-
MS Detection: Direct the column eluent into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Extract the mass spectra from the main chromatographic peak and identify the molecular ion to confirm the mass of the compound.
Infrared (IR) Spectroscopy
FT-IR provides confirmation of key functional groups.
-
Characteristic Vibrations:
-
O-H Stretch: A very broad absorption in the range of 3200-3600 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl groups of the boronic acid.
-
C-H Stretch (Aromatic/Aldehyde): Signals around 3100-3000 cm⁻¹ (aromatic) and 2850-2750 cm⁻¹ (aldehyde).
-
C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ for the aldehyde carbonyl group.
-
C=C and C=N Stretches: Absorptions in the 1600-1400 cm⁻¹ region for the pyridine ring.
-
C-B Stretch: A broad peak often observed around 1350-1380 cm⁻¹.[17]
-
Reactivity and Key Synthetic Applications
The synthetic utility of this compound is primarily centered on the reactivity of its boronic acid functional group, most notably in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This Nobel Prize-winning reaction is one of the most powerful methods for forming C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[18] this compound serves as the organoboron partner, reacting with aryl or heteroaryl halides (or triflates) in the presence of a palladium catalyst and a base.[19][20]
The Catalytic Cycle: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (after activation by the base to form a boronate species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling Causality: This protocol outlines a standard set of conditions. The choice of catalyst, ligand, base, and solvent is critical and must be optimized for specific substrates. The inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., Dioxane/H₂O, Toluene/EtOH, DMF) via syringe.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring user safety and maintaining the integrity of the reagent. The information provided here is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).[11][21]
-
Hazard Identification:
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[21][23]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), tight-sealing safety goggles, and a lab coat.[21][23]
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11][21]
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11][21]
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[11][21]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[21]
-
-
Storage Conditions:
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - this compound (C6H6BNO3) [pubchemlite.lcsb.uni.lu]
- 6. 10-230727 - 5-formylpyridin-3-ylboronic-acid | 919347-69-6 [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. 3-Pyridylboronic acid(1692-25-7) 1H NMR [m.chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. rsc.org [rsc.org]
- 18. mdpi-res.com [mdpi-res.com]
- 19. researchgate.net [researchgate.net]
- 20. uwindsor.ca [uwindsor.ca]
- 21. fishersci.com [fishersci.com]
- 22. WERCS Studio - Application Error [assets.thermofisher.com]
- 23. fishersci.com [fishersci.com]
(5-Formylpyridin-3-yl)boronic acid molecular structure and conformation
An In-depth Technical Guide to (5-Formylpyridin-3-yl)boronic acid: Molecular Structure, Conformation, and Synthetic Utility
Introduction
This compound, with the chemical formula C₆H₆BNO₃ and a molecular weight of 150.93 g/mol , is a bifunctional organoboron compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[1][2] As a heterocyclic building block, it integrates the structural features of a pyridine ring, an electrophilic aldehyde (formyl) group, and a versatile boronic acid moiety. This unique combination makes it a valuable reagent for constructing complex molecular architectures through various chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4]
This guide, prepared from the perspective of a Senior Application Scientist, delves into the core physicochemical properties of this compound. We will explore its molecular structure, conformational dynamics, and spectroscopic signature. Furthermore, we will provide field-proven insights into its application as a synthetic intermediate, complete with a validated experimental protocol for its use in the strategically vital Suzuki-Miyaura coupling.
Molecular Structure and Stereochemistry
The molecular architecture of this compound consists of a central pyridine ring substituted at the 3-position with a boronic acid group [-B(OH)₂] and at the 5-position with a formyl group [-CHO].
Key Structural Features:
-
Pyridine Core: The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The nitrogen atom acts as a mild electron-withdrawing group via induction and can participate in hydrogen bonding or coordination with metal catalysts.
-
Boronic Acid Group [-B(OH)₂]: This functional group is the cornerstone of the molecule's utility in cross-coupling reactions. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center. The empty p-orbital on the boron atom makes it a Lewis acid, capable of interacting with nucleophiles.[5]
-
Formyl Group [-CHO]: The aldehyde functionality serves as a synthetic handle for a wide range of subsequent chemical modifications, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type olefination. Its electron-withdrawing nature further modulates the electronic properties of the pyridine ring.
While a specific crystal structure for this compound is not publicly available in the search results, data from analogous arylboronic acids show the C-B bond length is typically in the range of 1.54-1.56 Å. The pyridine ring is expected to be planar, with the formyl and boronic acid groups exhibiting some degree of torsional flexibility.
Conformational Analysis
The overall shape and reactivity of this compound are dictated by the rotational freedom around two key single bonds: the C3-B bond and the C5-C(aldehyde) bond.
-
Rotation about the C3-B Bond: The boronic acid group can rotate relative to the plane of the pyridine ring. The barrier to rotation is influenced by a balance between steric effects and electronic conjugation. A coplanar arrangement allows for maximal π-conjugation between the pyridine ring and the empty p-orbital of boron, a stabilizing interaction.[6]
-
Orientation of the Hydroxyl Groups: The two hydroxyl groups of the boronic acid moiety can adopt different relative orientations, leading to distinct conformers. Computational studies on similar phenylboronic acids have identified several low-energy conformers, including syn-syn, syn-anti, and anti-anti arrangements.[7][8] The syn-anti conformation is often found to be the most stable in the solid state for many arylboronic acids. The specific preferred conformation in solution can be influenced by solvent and pH.
-
Rotation of the Formyl Group: The formyl group can also rotate around the C5-C bond. The planar conformation, where the C=O bond is coplanar with the pyridine ring, is generally favored due to resonance stabilization.
Caption: Key rotational degrees of freedom (τ₁ and τ₂) in this compound.
Physicochemical and Spectroscopic Data
A summary of the key identifiers and computed properties for this compound is provided below. This data is critical for material handling, analytical characterization, and computational modeling.
| Property | Value | Source |
| CAS Number | 919347-69-6 | [1][9] |
| Molecular Formula | C₆H₆BNO₃ | [1][2] |
| Molecular Weight | 150.93 | [1] |
| Appearance | Solid | [9] |
| SMILES | O=CC1=CC(=CN=C1)B(O)O | [1][2] |
| InChIKey | YLLYILYEIRFUKE-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 70.42 Ų | [1] |
| logP (Predicted) | -1.4261 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Spectroscopic Profile
-
¹¹B NMR: Boron-11 NMR spectroscopy is a definitive technique for characterizing boronic acids. This compound is expected to show a single, broad resonance in the region of δ 28-30 ppm (relative to BF₃·OEt₂), which is characteristic of a trigonal (sp²) boronic acid. Upon formation of a tetrahedral boronate ester or complex, this signal shifts significantly upfield to δ 5-10 ppm.[10] This shift provides a reliable method for monitoring reactions.
-
¹H NMR: The proton NMR spectrum will be complex due to the disubstituted pyridine ring. One would expect to see distinct signals for the three aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), and a broad singlet for the two acidic protons of the boronic acid group, which may exchange with solvent.
-
FT-IR: The infrared spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include a broad peak around 3300-3500 cm⁻¹ for the O-H stretching of the boronic acid, a strong band around 1700 cm⁻¹ for the C=O stretching of the aldehyde, and strong bands in the 1300-1400 cm⁻¹ region corresponding to B-O stretching vibrations.[11]
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound in drug development is its use as a coupling partner in the Suzuki-Miyaura reaction.[12][13] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's pyridine core and an aryl or heteroaryl halide/triflate. This method is exceptionally powerful due to its mild reaction conditions and high tolerance for a wide variety of functional groups, including the aldehyde present in this molecule.
The position of the boronic acid at the 3-position of the pyridine ring is advantageous. Unlike 2-pyridylboronic acids, which can chelate and potentially inhibit the palladium catalyst (a phenomenon known as the "2-pyridyl problem"), 3-pyridylboronic acids generally exhibit more reliable and predictable reactivity.[4]
Validated Protocol: General Procedure for Suzuki-Miyaura Coupling
Causality: This protocol is designed as a robust starting point. The choice of a palladium(II) precatalyst with a phosphine ligand is standard, creating the active Pd(0) species in situ. The base (e.g., Na₂CO₃, K₂CO₃) is crucial for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species. A mixed aqueous/organic solvent system is often used to dissolve both the organic substrates and the inorganic base.
Step-by-Step Methodology:
-
Inert Atmosphere: To a reaction vessel (e.g., a Schlenk flask), add the aryl/heteroaryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (e.g., Na₂CO₃, 2.0-3.0 eq).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, SPhos, XPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water). The mixture should be sparged with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting halide is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a strategically important building block for modern organic synthesis. Its defined molecular structure, characterized by a functionalized pyridine core, allows for predictable reactivity. The conformational flexibility around the C-B bond is a key feature influencing its participation in catalytic cycles. As demonstrated, its utility in the Suzuki-Miyaura coupling provides a reliable and efficient pathway for the synthesis of complex bi-heteroaryl compounds, which are prevalent scaffolds in many active pharmaceutical ingredients. A thorough understanding of its properties, as outlined in this guide, is essential for researchers aiming to leverage its full synthetic potential in the development of next-generation therapeutics and functional materials.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C6H6BNO3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 7. longdom.org [longdom.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. 10-230727 - 5-formylpyridin-3-ylboronic-acid | 919347-69-6 [cymitquimica.com]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Stability of (5-Formylpyridin-3-yl)boronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(5-Formylpyridin-3-yl)boronic acid stands as a critical building block in contemporary drug discovery and development, prized for its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling. However, the successful application of this reagent is intrinsically linked to a thorough understanding of its stability and the requisite conditions for its storage and handling. This guide, grounded in established scientific principles and field-proven insights, offers a comprehensive exploration of the chemical stability of this compound, its degradation pathways, and best practices for its preservation and use.
The Chemical Landscape of this compound: A Stability Overview
This compound possesses a unique chemical architecture, featuring a pyridine ring, a boronic acid moiety, and a formyl group. This combination of functional groups dictates its reactivity and, consequently, its stability profile. Generally, 3-pyridinylboronic acids exhibit greater stability compared to their 2-pyridinyl counterparts, which are more prone to protodeboronation. The electron-withdrawing nature of the pyridine ring and the formyl group can influence the Lewis acidity of the boron center and the susceptibility of the C-B bond to cleavage.
While specific, long-term stability data for this compound is not extensively published, a comprehensive understanding of the primary degradation pathways for arylboronic acids provides a robust framework for predicting its behavior and establishing appropriate handling and storage protocols. The principal routes of degradation are protodeboronation and oxidation, with hydrolysis of boronic acid anhydrides also being a relevant consideration.
Unraveling Degradation: Key Mechanistic Pathways
A deep understanding of the mechanisms behind the degradation of this compound is paramount for devising effective strategies to mitigate these processes.
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the desired reactive moiety.[1] This process is a common undesired side reaction for arylboronic acids and its rate is highly dependent on the reaction conditions, particularly pH.[1]
The mechanism of protodeboronation can proceed through several pathways:
-
Acid-Catalyzed Pathway: In acidic conditions, the reaction is initiated by the protonation of the boronic acid.
-
Base-Catalyzed Pathway: Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate species. This boronate can then react with a proton source, such as water, leading to the cleavage of the C-B bond.[2] For heteroaromatic boronic acids containing a basic nitrogen, like the pyridine ring in the title compound, additional mechanisms can come into play, including the formation of zwitterionic species that can undergo unimolecular fragmentation.[1]
The pH of the medium is a critical factor influencing the rate of protodeboronation. For many arylboronic acids, the rate of protodeboronation is at its minimum in a neutral to slightly acidic pH range and increases in both strongly acidic and basic conditions.
Oxidation: The Conversion to Phenolic Impurities
Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol as an impurity. This process can be initiated by atmospheric oxygen and is often accelerated by the presence of metal ions or exposure to light.[3][4] The mechanism generally involves the reaction of the boronic acid with a reactive oxygen species.[3] The resulting phenolic impurity not only represents a loss of the desired starting material but can also complicate purification processes and potentially introduce undesired downstream reactivity.
Anhydride Formation and Hydrolysis
Boronic acids have a propensity to undergo dehydration to form cyclic (boroxines) or linear anhydrides. While this is not a degradation pathway in the sense of irreversible decomposition, the presence of these anhydrides can affect the solubility and reactivity of the material. These anhydrides are typically in equilibrium with the monomeric boronic acid in the presence of water. Therefore, ensuring the material is kept dry is crucial to maintain its intended form and reactivity.
Recommended Storage and Handling Conditions
Based on the understanding of the degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability and integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Lower temperatures slow down the rates of all chemical degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis.[5] |
| Moisture | Keep in a tightly sealed container in a dry place. | Prevents hydrolysis of the boronic acid to its anhydrides and mitigates protodeboronation, which is often water-mediated.[6] |
| Light | Protect from light. | Minimizes the potential for photolytically initiated degradation pathways.[6] |
Table 1: Recommended Storage Conditions for this compound.
For handling, it is crucial to work in a well-ventilated area, preferably within a fume hood or glovebox, especially when handling larger quantities.[5] Use of personal protective equipment, including gloves and safety glasses, is mandatory. When transferring the material, minimize its exposure to the ambient atmosphere.[7] For repeated use from the same container, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to prevent contamination and degradation of the bulk supply.
Experimental Protocols for Stability Assessment
A proactive approach to ensuring the quality of this compound involves performing stability assessments. A forced degradation study is a valuable tool to identify potential degradation products and understand the stability profile of the compound under various stress conditions.[8][9]
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Calibrated HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a defined period.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period.[8]
-
Thermal Degradation: Place a solid sample of the compound in an oven at a specified temperature (e.g., 70 °C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples by a validated stability-indicating HPLC method.
-
Control Samples: Analyze an unstressed sample of this compound at each time point as a control.
Analytical Methodologies for Stability Monitoring
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for monitoring the stability of this compound and quantifying its degradation products. A C18 column is commonly used, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[10][11] Method development should focus on achieving good resolution between the parent compound and all potential degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR spectroscopy are powerful tools for the structural elucidation of degradation products and for monitoring the stability of boronic acids.[12][13] ¹¹B NMR is particularly useful for observing changes in the coordination state of the boron atom, which can indicate degradation or anhydride formation.[12][13][14]
Caption: Workflow for the stability assessment of this compound.
Conclusion
A comprehensive understanding of the stability and optimal storage conditions for this compound is not merely a matter of good laboratory practice; it is a critical component of ensuring the reproducibility and success of synthetic endeavors in drug discovery and development. By recognizing the principal degradation pathways of protodeboronation and oxidation, and by implementing the recommended storage and handling protocols, researchers can safeguard the integrity of this valuable reagent. Furthermore, the application of systematic stability testing, such as forced degradation studies, provides an empirical basis for defining appropriate storage conditions and shelf-life, ultimately contributing to the robustness and reliability of the chemical supply chain.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. laballey.com [laballey.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Forced Degradation Studies - STEMart [ste-mart.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. waters.com [waters.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
(5-Formylpyridin-3-yl)boronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(5-Formylpyridin-3-yl)boronic acid has emerged as a critical building block in modern synthetic chemistry, particularly in the realm of pharmaceutical research and development. Its unique trifunctional nature, possessing a boronic acid moiety, a pyridine ring, and a formyl group, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound, including its commercial availability, chemical properties, key applications, and detailed experimental protocols.
Commercial Availability
This compound (CAS No. 919347-69-6) and its derivatives are readily available from a range of commercial suppliers.[1][2][3] The pinacol ester form, this compound pinacol ester (CAS No. 848093-29-8), is also a common and often more stable alternative for synthetic applications.[4] Researchers can source these compounds in various purities and quantities to suit their specific needs.
| Supplier | Product Name | CAS No. | Purity |
| ChemScene | This compound | 919347-69-6 | ≥98% |
| CookeChem | This compound | 919347-69-6 | 98% |
| CymitQuimica | (5-formylpyridin-3-yl)boronic-acid | 919347-69-6 | >95%[5] |
| Shanghai Aladdin Biochemical Technology Co., LTD | This compound | 919347-69-6 | 97.0% |
| Sigma-Aldrich | 5-formylpyridine-3-boronic | 919347-69-6 | Not specified |
| Echemi | 5-Formylpyridine-3-Boronic Acid Pinacol Ester | 848093-29-8 | 95%, 98%, 99%[4] |
| Synblock | (6-Amino-5-formylpyridin-3-YL)boronic acid | Not specified | NLT 98%[6] |
Physicochemical Properties and Handling
Understanding the physicochemical properties of this compound is crucial for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value |
| Molecular Formula | C₆H₆BNO₃ |
| Molecular Weight | 150.93 g/mol [1] |
| Appearance | Typically an off-white to white solid[5] |
| Melting Point | > 300 °C (decomposes) |
| Solubility | Soluble in methanol, DMF, and DMSO. Limited solubility in water. |
| Stability | Stable under recommended storage conditions. May be sensitive to air and moisture.[7] |
Storage and Handling:
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[8][9] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9][10][11]
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[12] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis and is extensively used in the pharmaceutical industry to construct biaryl and heteroaryl scaffolds.[13][14]
The boronic acid functionality readily participates in the catalytic cycle, while the pyridine ring introduces a key heterocyclic motif present in numerous biologically active molecules. The formyl group serves as a versatile synthetic handle for further molecular elaboration, such as reductive amination, oxidation to a carboxylic acid, or conversion to other functional groups.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide. Reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., DMF, 1,4-dioxane, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or heteroaryl product.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Synthetic Routes to this compound
While commercially available, an understanding of the synthetic routes to this compound can be valuable for researchers. A common approach involves the use of a suitable bromopyridine precursor.
A plausible synthetic pathway involves the lithium-halogen exchange of 3-bromo-5-formylpyridine, which can be protected as an acetal, followed by quenching with a trialkyl borate and subsequent acidic work-up.[15]
Applications in Drug Discovery and Beyond
The pyridine moiety is a privileged scaffold in medicinal chemistry, and its incorporation into molecules through Suzuki-Miyaura coupling with this compound has been instrumental in the development of novel therapeutic agents.[16][17][18][19][20] The resulting formyl-substituted pyridyl compounds serve as key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and other targeted therapies.
Beyond pharmaceuticals, the unique electronic and structural features of molecules derived from this building block are of interest in materials science for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. Its commercial availability, coupled with its reliable reactivity in Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for researchers. A thorough understanding of its properties, handling requirements, and reaction protocols, as outlined in this guide, will enable scientists to effectively harness the synthetic potential of this important building block.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound , 98% , 919347-69-6 - CookeChem [cookechem.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. 10-230727 - 5-formylpyridin-3-ylboronic-acid | 919347-69-6 [cymitquimica.com]
- 6. (6-Amino-5-formylpyridin-3-YL)boronic acid - Synblock [synblock.com]
- 7. fishersci.es [fishersci.es]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]
- 14. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. nbinno.com [nbinno.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
reactivity profile of the formyl group in (5-Formylpyridin-3-yl)boronic acid
An In-Depth Technical Guide to the Reactivity Profile of the Formyl Group in (5-Formylpyridin-3-yl)boronic acid
Executive Summary
This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring an electron-deficient pyridine ring substituted with both a reactive formyl group and a versatile boronic acid moiety, offers a unique platform for complex molecular construction. The pyridine core is a privileged scaffold in FDA-approved pharmaceuticals, making its derivatives highly valuable.[1] This guide provides a detailed exploration of the reactivity profile of the formyl group on this molecule. We will dissect its behavior in key synthetic transformations, address the critical challenge of chemoselectivity, and present field-proven protocols to enable researchers to harness its full synthetic potential. The narrative focuses on the causality behind experimental choices, ensuring that the described methodologies are not just procedural but also conceptually grounded.
Introduction: A Bifunctional Linchpin in Modern Synthesis
The strategic value of this compound lies in the orthogonal reactivity of its two key functional groups. The boronic acid is a premier participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][3] Simultaneously, the formyl (aldehyde) group serves as a versatile electrophilic handle for a host of transformations, including C-N and C=C bond formation.[4]
This guide focuses specifically on the reactivity of the formyl group. Understanding its behavior—both in isolation and in the context of the neighboring boronic acid—is paramount for its effective use in multi-step synthetic campaigns. We will explore its participation in reductive amination, olefination, and oxidation reactions, providing detailed protocols and mechanistic insights.
Molecular Structure and Electronic Landscape
The chemical personality of the formyl group in this compound is dictated by the electronic environment of the pyridine ring.
-
Pyridine Ring: As a heteroaromatic system, the nitrogen atom is electron-withdrawing, rendering the ring electron-deficient compared to benzene.[1]
-
Formyl Group: The aldehyde is a classic electron-withdrawing group, further deactivating the ring towards electrophilic substitution but activating the carbonyl carbon for nucleophilic attack.
-
Boronic Acid Group: Boronic acids are Lewis acids and can engage in various equilibria, including the formation of a tetrahedral boronate species in the presence of bases or nucleophiles.[5][6]
The meta-relationship between the nitrogen, formyl, and boronic acid groups results in a complex interplay of inductive and resonance effects that modulates the reactivity of the aldehyde. While the pyridine nitrogen deactivates the ring, the formyl group's electrophilicity is well-preserved, making it an excellent site for nucleophilic addition reactions.
Key Transformations of the Formyl Group
The formyl group's electrophilic carbon is the primary site of reactivity, enabling a wide range of synthetic elaborations.
Reductive Amination: A Gateway to Novel Amine Scaffolds
Reductive amination is a cornerstone of medicinal chemistry for installing amine diversity. The reaction proceeds via the initial formation of an iminium ion intermediate upon condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is often the reductant of choice due to its mildness and tolerance for a wide range of functional groups.
Caption: Workflow for C-N bond formation via reductive amination.
-
Reaction Setup: To a solution of this compound (1.0 equiv) in dichloromethane (DCM) or dichloroethane (DCE) (0.1 M), add the desired amine (1.1 equiv).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Acetic acid (0.1 equiv) may be added as a catalyst to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes. Causality Note: Portion-wise addition controls the initial exothermic reaction and gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Reactant Amine | Reductant | Solvent | Typical Yield |
| Benzylamine | NaBH(OAc)₃ | DCE | 85-95% |
| Morpholine | NaBH(OAc)₃ | DCM | 80-90% |
| Aniline | NaBH₃CN | MeOH | 75-85% |
Wittig Reaction: Stereoselective Alkene Synthesis
The Wittig reaction provides a reliable method for converting the formyl group into an alkene, forming a new carbon-carbon double bond.[7][8][9] The reaction involves a nucleophilic attack of a phosphorus ylide on the aldehyde carbonyl. The stereochemical outcome (E vs. Z alkene) is highly dependent on the stability of the ylide used.[9]
-
Non-stabilized Ylides (e.g., from primary alkyl halides) typically favor the formation of Z-alkenes.
-
Stabilized Ylides (e.g., bearing an adjacent ester or ketone) overwhelmingly produce E-alkenes.
Caption: General workflow for the Wittig olefination reaction.[10]
-
Ylide Preparation: a. Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M) under a nitrogen atmosphere. b. Cool the suspension to 0 °C in an ice bath. c. Add n-butyllithium (n-BuLi) (1.1 equiv, as a solution in hexanes) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. d. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Aldehyde Addition: a. Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Causality Note: The boronic acid is acidic and will quench one equivalent of the ylide/base. Therefore, an excess of the ylide is often required.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The triphenylphosphine oxide byproduct can often be challenging to remove. Purification is typically achieved by flash chromatography.
Oxidation to Carboxylic Acid
The formyl group can be readily oxidized to the corresponding carboxylic acid, providing another valuable synthetic handle for amide couplings or other transformations. The Pinnick oxidation is an exceptionally mild and chemoselective method for this conversion, tolerating a wide variety of functional groups.
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a 2:1 mixture of tert-butanol and water.
-
Reagent Addition: Add 2-methyl-2-butene (4.0 equiv) as a chlorine scavenger, followed by a solution of sodium chlorite (NaClO₂) (3.0 equiv) and sodium dihydrogen phosphate (NaH₂PO₄) (3.0 equiv) in water. Causality Note: NaH₂PO₄ maintains a slightly acidic pH to prevent the formation of explosive chlorine dioxide, while 2-methyl-2-butene scavenges the hypochlorite byproduct.
-
Reaction: Stir vigorously at room temperature for 6-12 hours.
-
Workup and Purification: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The product, (5-Carboxypyridin-3-yl)boronic acid, can be purified by crystallization or chromatography.
Chemoselectivity and Orthogonal Synthetic Strategies
The primary challenge and opportunity when using this building block is controlling the chemoselectivity. The formyl group undergoes nucleophilic additions, while the boronic acid engages in transition-metal-catalyzed cross-couplings. Fortunately, the reaction conditions for these transformations are largely orthogonal.
Suzuki-Miyaura Coupling: Stability of the Formyl Group
The Suzuki-Miyaura coupling is the flagship reaction for boronic acids.[3] It typically employs a palladium catalyst, a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like dioxane/water or DME. Under these standard conditions, the formyl group is generally unreactive and stable, allowing for selective functionalization at the C3 position.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired aryl or heteroaryl halide (1.1 equiv), potassium carbonate (K₂CO₃) (2.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv).
-
Solvent and Degassing: Add a 4:1 mixture of dioxane and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor by LC-MS.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
A Sequential Transformation Strategy
The orthogonality of the two functional groups enables powerful multi-step synthetic sequences where each site is addressed independently. A common strategy involves first performing the robust Suzuki coupling, followed by elaboration of the formyl group on the more complex product.
Caption: Sequential functionalization of the boronic acid and formyl groups.
This strategic approach allows for the late-stage introduction of complexity, a highly desirable feature in drug discovery programs where analogues are synthesized from a common intermediate.
Conclusion
This compound is a powerful and versatile building block whose utility is maximized through a clear understanding of its reactivity profile. The formyl group serves as a robust electrophile, readily participating in essential transformations such as reductive amination and Wittig olefination. Crucially, the conditions required for these reactions are generally orthogonal to those of the Suzuki-Miyaura coupling, allowing for a predictable and chemoselective approach to molecular synthesis. By leveraging the protocols and strategic insights presented in this guide, researchers can confidently incorporate this valuable linchpin into their synthetic programs to accelerate the discovery of novel chemical entities.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
role of (5-Formylpyridin-3-yl)boronic acid as a building block in organic synthesis
An In-depth Technical Guide to (5-Formylpyridin-3-yl)boronic acid: A Bifunctional Building Block in Modern Organic Synthesis
Introduction: The Convergence of Pyridine and Boron in Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a privileged structural motif, integral to the function of numerous pharmaceuticals and functional materials.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of drug design.[1] Concurrently, the advent and refinement of boronic acid chemistry, particularly the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have revolutionized the construction of carbon-carbon bonds.[2][3][4] Boronic acids are lauded for their stability, low toxicity, and versatile reactivity, solidifying their role as indispensable tools for synthetic chemists.[5][6][7]
Within this context, this compound (CAS No. 919347-69-6) emerges as a particularly powerful and strategic building block.[8][9] It uniquely combines the desirable pyridine core with two orthogonal reactive handles: a boronic acid for C-C bond formation and a formyl group for a plethora of subsequent transformations. This dual functionality allows for a modular and convergent approach to synthesizing highly complex and decorated pyridine derivatives, making it an invaluable asset for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its properties, core reactivity, and strategic applications, offering field-proven insights for its effective utilization.
Physicochemical Properties and Structural Attributes
This compound is a stable, solid compound that possesses a unique combination of functional groups dictating its reactivity.[9] The electron-withdrawing nature of the pyridine nitrogen and the formyl group influences the Lewis acidity of the boronic acid moiety, which can affect its reactivity profile in cross-coupling reactions.
| Property | Value | Source(s) |
| CAS Number | 919347-69-6 | [8][9] |
| Molecular Formula | C₆H₆BNO₃ | [8][10] |
| Molecular Weight | 150.93 g/mol | [8][10] |
| Appearance | Solid | [9] |
| SMILES | O=CC1=CC(=CN=C1)B(O)O | [8] |
| InChI Key | YLLYILYEIRFUKE-UHFFFAOYSA-N | [10] |
The presence of the aldehyde allows for a wide range of classical carbonyl chemistry, while the boronic acid is primed for transition metal-catalyzed reactions. Understanding the interplay and selective reactivity of these two groups is paramount to its strategic deployment in multi-step synthesis.
Core Reactivity I: The Boronic Acid Moiety in Suzuki-Miyaura Cross-Coupling
The primary and most widespread application of this compound is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11] This reaction facilitates the formation of a C(sp²)–C(sp²) bond between the pyridine ring and various aryl or heteroaryl halides (or triflates), providing direct access to 5-aryl-3-formylpyridine derivatives.[12]
The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes bearing phosphine ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are commonly employed.[12] The choice of ligand is critical; electron-rich and bulky ligands facilitate the oxidative addition and reductive elimination steps, particularly with less reactive coupling partners like aryl chlorides.
-
Base: A base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step.[13] It activates the boronic acid by forming a more nucleophilic boronate species, which readily transfers its organic group to the palladium center. The choice of base can significantly impact yield, and its strength should be matched to the substrates to avoid side reactions, such as decomposition or hydrolysis of sensitive functional groups.
-
Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water.[12] Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
A significant advantage of using this compound is the general stability of the formyl group under typical Suzuki-Miyaura conditions, allowing for a one-step installation of a functionalized pyridine core that is ready for subsequent elaboration.
Core Reactivity II: The Formyl Group as a Synthetic Handle
Once the core biaryl structure is assembled via Suzuki-Miyaura coupling, the formyl group of the resulting product becomes the focal point for a diverse array of synthetic modifications. This "late-stage functionalization" capability is what makes this compound a truly versatile building block.
Key transformations involving the formyl group include:
-
Reductive Amination: The reaction of the aldehyde with a primary or secondary amine, followed by reduction (e.g., with NaBH(OAc)₃ or NaBH₃CN), provides a straightforward route to substituted aminomethylpyridines. This is one of the most robust and widely used methods for introducing amine functionality in drug discovery.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of carbon chains and the synthesis of vinylpyridines, which can serve as precursors for polymers or as Michael acceptors.
-
Condensation Reactions: Aldol or Knoevenagel condensations with enolates or active methylene compounds, respectively, enable the formation of new C-C bonds and the construction of more complex carbon skeletons.
-
Oxidation/Reduction: The formyl group can be easily oxidized to a carboxylic acid (e.g., using Pinnick oxidation) or reduced to a primary alcohol (e.g., using NaBH₄), providing access to pyridyl carboxylic acids and methanols, respectively. These derivatives open up further synthetic avenues, such as ester or amide formation.
The strategic power of this building block lies in this two-stage reactivity, as illustrated in the workflow below.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a trusted, self-validating methodology for a typical cross-coupling reaction.
Reaction: Synthesis of 5-(4-methoxyphenyl)nicotinaldehyde
-
Reagent Preparation & Inerting:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (151 mg, 1.0 mmol, 1.0 equiv), 1-iodo-4-methoxybenzene (257 mg, 1.1 mmol, 1.1 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 22 mg, 0.03 mmol, 3 mol%).
-
Seal the flask with a rubber septum. Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere. Causality: The Pd(0) species, which is the active catalyst, is oxygen-sensitive. Removing oxygen prevents catalyst degradation and ensures high catalytic turnover.
-
-
Solvent Addition and Reaction:
-
Through the septum, add 1,4-dioxane (5 mL) and water (1 mL) via syringe. Causality: The solvent mixture ensures that both the organic substrates and the inorganic base are sufficiently solubilized to react efficiently.
-
Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Causality: This standard aqueous workup removes the inorganic base, salts, and water-soluble impurities.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-(4-methoxyphenyl)nicotinaldehyde.
-
Conclusion: A Strategic Asset in Synthesis
This compound is more than a simple reagent; it is a strategic building block that embodies the principles of modularity and synthetic efficiency. Its ability to undergo robust C-C bond formation via Suzuki-Miyaura coupling, while retaining a versatile formyl group for subsequent, high-yielding transformations, provides a powerful platform for accessing complex molecular architectures. For researchers and scientists in drug development, this translates to rapid library synthesis and streamlined lead optimization. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the strategic application of bifunctional building blocks like this compound will remain central to innovation in organic synthesis.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Applications of boronic acids in organic synthesis | Semantic Scholar [semanticscholar.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 10-230727 - 5-formylpyridin-3-ylboronic-acid | 919347-69-6 [cymitquimica.com]
- 10. PubChemLite - this compound (C6H6BNO3) [pubchemlite.lcsb.uni.lu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
An In-Depth Technical Guide to the Discovery and History of Substituted Pyridine Boronic Acids
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and application of substituted pyridine boronic acids. From their historical origins to their central role in modern synthetic chemistry, this document elucidates the key milestones, synthetic strategies, and practical considerations for utilizing this important class of reagents.
Foreword: The Rise of a Heterocyclic Workhorse
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged motif in drug design. The advent of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, created a pressing need for versatile and functionalized heterocyclic building blocks.[2] Substituted pyridine boronic acids and their derivatives have emerged as indispensable tools for the construction of complex molecules, enabling the efficient formation of carbon-carbon bonds.[2] This guide traces the scientific journey of these reagents, from their challenging initial syntheses to the sophisticated solutions developed to overcome their inherent instabilities, culminating in their present-day status as mainstays of the synthetic chemist's toolbox.
Historical Perspective: From a Chemical Curiosity to a Cross-Coupling Staple
While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the journey of their pyridine-containing counterparts is more recent and intricately linked with the evolution of organometallic chemistry.[3][4] The initial methods for preparing aryl boronic acids, such as the reaction of organometallic reagents with borate esters, laid the groundwork for the synthesis of heteroaromatic boronic acids.[3]
The true value of pyridine boronic acids was unlocked with the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and its subsequent popularization.[2] This palladium-catalyzed reaction provided a powerful and general method for forming C-C bonds between organoboron compounds and organic halides, revolutionizing the synthesis of biaryl and heteroaryl compounds. The demand for functionalized pyridines in drug discovery spurred intense research into reliable and scalable methods for the synthesis of their boronic acid derivatives.
A significant hurdle in the history of these reagents has been the inherent instability of certain isomers, particularly 2-pyridylboronic acid, which is prone to rapid protodeboronation. This challenge has been a major focus of research, leading to the development of more stable boronic acid surrogates, a topic that will be explored in detail in a later section.
Synthetic Methodologies: A Chemist's Guide to Preparation
A variety of methods have been developed for the synthesis of substituted pyridine boronic acids, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.
Metal-Halogen Exchange of Halopyridines
The reaction of a halopyridine with a strong base, followed by quenching with a trialkyl borate, is a classic and widely used method for the synthesis of pyridine boronic acids.[5] This approach is particularly useful for the preparation of 3- and 4-pyridylboronic acids.
Conceptual Workflow:
Figure 1: Metal-Halogen Exchange for Pyridine Boronic Acid Synthesis.
Protocol: Synthesis of 3-Pyridylboronic Acid via Lithium-Halogen Exchange [5]
-
Reaction Setup: To a dry, three-necked flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).
-
Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Slowly add n-butyllithium (2.5 M in hexanes, 96 mL, 240 mmol) dropwise via a syringe pump over 1 hour, maintaining the internal temperature at -40 °C.
-
Stirring: Stir the reaction mixture for an additional 30 minutes at -40 °C.
-
Quenching: Quench the reaction by the slow addition of 2 M HCl (200 mL).
-
Workup: Separate the aqueous layer and adjust the pH to 7 with 5 M NaOH. Wash the aqueous layer with ethyl acetate.
-
Isolation: Concentrate the aqueous layer under reduced pressure to afford the crude product. The product is often isolated as the boroxine (a cyclic trimer).
-
Purification (optional): The crude boronic acid can be converted to its pinacol ester for easier purification by heating with pinacol in toluene with azeotropic removal of water.
Palladium-Catalyzed Borylation
More recently, palladium-catalyzed methods have emerged as powerful alternatives for the synthesis of pyridine boronic esters. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional organolithium-based approaches. A common method involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
Conceptual Workflow:
Figure 2: Palladium-Catalyzed Borylation of a Halopyridine.
Protocol: Palladium-Catalyzed Synthesis of a Pyridine-3-boronic Ester [1]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 3-halopyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane.
-
Heating: Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Synthetic Methods for Pyridine Boronic Acids
| Method | Advantages | Disadvantages | Typical Starting Materials |
| Metal-Halogen Exchange | Cost-effective, scalable.[5] | Requires cryogenic temperatures, sensitive to some functional groups.[5] | Bromo- or iodopyridines.[5] |
| Palladium-Catalyzed Borylation | Mild reaction conditions, excellent functional group tolerance.[1] | More expensive reagents (palladium catalyst, diboron). | Bromo-, iodo-, or chloropyridines. |
| Directed Ortho-metalation (DoM) | Regiospecific functionalization adjacent to a directing group. | Requires a directing group on the pyridine ring. | Substituted pyridines with directing groups. |
| C-H Bond Activation/Borylation | Atom-economical, avoids pre-functionalized starting materials. | Can suffer from regioselectivity issues, may require specialized catalysts. | Pyridine and its derivatives. |
The Challenge of Instability: The Case of 2-Pyridylboronic Acid
A significant challenge in the field has been the inherent instability of 2-pyridylboronic acid and its derivatives. The proximity of the nitrogen atom to the boronic acid moiety facilitates protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to decomposition of the reagent. This instability has historically limited the utility of 2-pyridylboronic acids in cross-coupling reactions.
To address this, researchers have developed a range of more stable surrogates for 2-pyridylboronic acid. These include:
-
Boronic Esters: Conversion of the boronic acid to an ester, such as a pinacol ester, significantly enhances stability.
-
Trifluoroborates: Potassium 2-pyridyltrifluoroborate salts are crystalline, air-stable solids that can be used directly in cross-coupling reactions.[6]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: Developed by the laboratory of Martin D. Burke, MIDA boronates are exceptionally stable, crystalline solids that are compatible with chromatography.[7][8] They undergo a slow, controlled release of the boronic acid under the conditions of the Suzuki-Miyaura coupling, which minimizes decomposition.[9]
Conceptual Workflow: Slow Release from MIDA Boronates
Figure 3: Slow Release of Unstable Boronic Acids from MIDA Boronates.
The development of these stable surrogates has been a transformative advance, enabling the routine use of the 2-pyridyl motif in cross-coupling reactions.
Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of substituted pyridine boronic acids is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[2] This reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical and agrochemical industries.[1][2]
Protocol: Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid with an Aryl Bromide [10]
-
Reaction Setup: In a microwave vial, combine the aryl bromide (1.0 equiv), 3-pyridylboronic acid (1.2 equiv), sodium carbonate (2.0 M aqueous solution, 2.0 equiv), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Solvent Addition: Add a suitable solvent, such as a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 10-30 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Examples of Suzuki-Miyaura Couplings with Pyridine Boronic Acids
| Pyridine Boronic Acid/Ester | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
| 4-Pyridylboronic acid | 1-Bromo-4-chlorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 92 |
| 2-Pyridyl MIDA boronate | 4-Chlorotoluene | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 88[8] |
| 6-Chloro-3-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 75 |
Future Outlook
The field of substituted pyridine boronic acids continues to evolve. Current research focuses on the development of more efficient and sustainable synthetic methods, including C-H activation and flow chemistry approaches. The design of novel, highly stable boronic acid surrogates remains an active area of investigation, with the goal of further expanding the scope and utility of these indispensable reagents. As the demand for complex, functionalized pyridine-containing molecules continues to grow, the importance of substituted pyridine boronic acids in modern organic synthesis is set to increase even further.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Methodological & Application
palladium catalysts for cross-coupling of (5-Formylpyridin-3-yl)boronic acid
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling of (5-Formylpyridin-3-yl)boronic acid
Introduction: The Strategic Importance of the Formylpyridine Moiety
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Specifically, substituted pyridines, such as those bearing a formyl group, are pivotal intermediates for constructing complex molecular architectures found in numerous pharmaceuticals and agrochemicals. This compound has emerged as a particularly valuable building block, offering a versatile handle for introducing this key structural motif via one of the most powerful transformations in synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction.[1][2]
This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organic halide or triflate.[2][3] Its widespread adoption is due to its remarkable functional group tolerance, the commercial availability of diverse starting materials, and the relatively low toxicity of the boron-containing byproducts.[4]
However, the application of heteroaromatic boronic acids, especially those containing a pyridine ring, is not without its challenges. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Furthermore, heteroaryl boronic acids can be susceptible to competitive protodeboronation—an undesirable side reaction where the C-B bond is cleaved by water, leading to the formation of the parent arene and a reduction in overall yield.[4][5] This guide provides a comprehensive overview of the mechanistic principles, key reaction components, and optimized protocols to successfully employ this compound in Suzuki-Miyaura cross-coupling reactions, empowering researchers to navigate these challenges effectively.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1] The cycle comprises three essential steps:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts into the carbon-halide (or carbon-triflate) bond of the electrophilic coupling partner. This step oxidizes the metal center to Pd(II), forming a square planar intermediate.[1][3][6]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., a trihydroxyborate).[1][3][7] This boronate then exchanges its organic group with the halide on the Pd(II) complex.
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new carbon-carbon bond of the desired product. This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[1][3][6]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Optimizing the Reaction: A Guide to Critical Components
The success of coupling this compound hinges on the judicious selection of four key components: the palladium precatalyst, the ligand, the base, and the solvent system.
The Palladium Precatalyst: Ensuring Efficient Catalyst Activation
Modern cross-coupling chemistry largely relies on precatalysts , which are stable, air-tolerant Pd(II) complexes that are readily converted in situ to the active Pd(0) species under the reaction conditions.[8][9] This approach offers superior reproducibility and ease of handling compared to using air-sensitive Pd(0) sources directly.
-
Traditional Catalysts : Complexes like Pd(PPh₃)₄ and Pd(dppf)Cl₂ have a long history of use and can be effective.[10][11] Pd(dppf)Cl₂ is particularly noted for its robustness in many applications.
-
Buchwald Precatalysts : The development of palladacycle precatalysts, such as the G3 and G4 generations from the Buchwald group, has revolutionized the field.[8][12] These precatalysts are highly active, often allowing for lower catalyst loadings (0.5–2 mol%), shorter reaction times, and successful coupling of challenging substrates like heteroaryl chlorides at lower temperatures.[8]
The Ligand: Steering Reactivity and Stability
The phosphine ligand bound to the palladium center is arguably the most critical factor in determining the catalyst's performance. The ligand stabilizes the palladium atom, prevents its aggregation into inactive palladium black, and modulates its electronic and steric properties to facilitate the catalytic cycle. For challenging substrates like substituted pyridines, bulky and electron-rich ligands are paramount.
-
Buchwald Biarylphosphines : Ligands such as SPhos , XPhos , and RuPhos are designed to be highly electron-rich and sterically demanding.[8][10] This combination promotes the difficult oxidative addition of aryl chlorides and accelerates the reductive elimination step, which is often rate-limiting.
-
Bulky Alkylphosphines : Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective, particularly for coupling sterically hindered substrates.[7]
The Base: The Key to Transmetalation
The base plays a non-negotiable role in activating the boronic acid.[1][7] It reacts with the boronic acid to form an anionic boronate complex, which is significantly more nucleophilic and readily participates in transmetalation. The choice of base can be a delicate balance; a base that is too strong or used under prolonged heating can accelerate the undesired protodeboronation of the sensitive formylpyridine boronic acid.[5][13]
-
Potassium Phosphate (K₃PO₄) : Often the base of choice for sensitive boronic acids. It is strong enough to promote catalysis but generally minimizes protodeboronation.[11][13]
-
Potassium Carbonate (K₂CO₃) : A widely used and cost-effective base, suitable for many standard couplings.
-
Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble base that can be effective for particularly unreactive coupling partners, but should be used with caution due to the increased risk of protodeboronation.
The Solvent System: Creating the Right Environment
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the inorganic base resides).
-
Common Solvents : Aprotic polar solvents such as 1,4-dioxane , tetrahydrofuran (THF) , dimethylformamide (DMF) , and toluene are frequently used.[1][10]
-
The Role of Water : A small amount of water is typically required to dissolve the inorganic base and facilitate the formation of the active boronate species.[10] A common ratio is 5:1 to 10:1 of organic solvent to water.
Comparative Overview of Catalyst Systems
The choice of catalyst system is dictated by the reactivity of the coupling partner (the aryl or heteroaryl halide/triflate). The following table provides a guide for selecting an appropriate system.
| Catalyst System | Typical Coupling Partners | Advantages | Considerations |
| Pd(dppf)Cl₂ | Aryl/Heteroaryl Bromides & Iodides | Robust, reliable, commercially available, good general-purpose catalyst.[10][11] | May require higher temperatures and longer reaction times. Less effective for aryl chlorides. |
| Pd₂(dba)₃ / SPhos | Aryl/Heteroaryl Chlorides, Bromides, Triflates | High activity, broad substrate scope, excellent for heteroaromatic systems.[8] | Requires handling of separate ligand and Pd source; ligand can be air-sensitive. |
| XPhos Pd G3 | Aryl/Heteroaryl Chlorides, Bromides, Triflates | Air- and moisture-stable precatalyst, highly active, low catalyst loadings, rapid reactions.[8][9] | Higher cost compared to traditional catalysts. |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl/Heteroaryl Bromides & Chlorides | Very active for sterically demanding substrates and electron-rich aryl chlorides.[7] | P(t-Bu)₃ is pyrophoric and must be handled with care, often as its HBF₄ salt. |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for performing the Suzuki-Miyaura coupling of this compound. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.
Caption: General Experimental Workflow.
Protocol 1: High-Efficiency Coupling using a Buchwald Precatalyst (XPhos Pd G3)
This protocol is recommended for a broad range of aryl/heteroaryl halides, including challenging chlorides, and aims for high yield and short reaction times.
-
Reagent Preparation : To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add:
-
The aryl/heteroaryl halide (1.0 equiv, e.g., 0.5 mmol).
-
This compound (1.2–1.5 equiv, e.g., 0.6–0.75 mmol).
-
Potassium phosphate (K₃PO₄, 2.0–3.0 equiv, e.g., 1.0–1.5 mmol).
-
XPhos Pd G3 precatalyst (1–2 mol%, e.g., 0.005–0.01 mmol).
-
-
Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition : Through the septum, add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 ratio, 2.5 mL dioxane and 0.25 mL water).
-
Reaction : Place the vessel in a preheated oil bath at 80–100 °C and stir vigorously for 2–12 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting starting material.[11][14]
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Standard Coupling using Pd(dppf)Cl₂
This protocol is a reliable choice for coupling with aryl/heteroaryl bromides and iodides.
-
Reagent Preparation : To an oven-dried flask, add:
-
The aryl/heteroaryl bromide or iodide (1.0 equiv).
-
This compound (1.2–1.5 equiv).
-
Potassium carbonate (K₂CO₃, 2.0–3.0 equiv).
-
-
Inert Atmosphere : Seal the flask, evacuate, and backfill with an inert gas three times.
-
Solvent Addition : Add a degassed solvent such as 1,4-dioxane or DME (to make a ~0.1 M solution based on the halide). Add water (typically ~10-20% of the organic solvent volume).
-
Catalyst Addition : Add Pd(dppf)Cl₂ (3–5 mol%) to the mixture under a positive flow of inert gas.
-
Reaction : Heat the reaction mixture to 80–100 °C with vigorous stirring for 4–24 hours.
-
Monitoring, Work-up, and Purification : Follow steps 5–7 from Protocol 1.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst or poor-quality reagents.- Insufficiently inert atmosphere.- Reaction temperature too low. | - Use a fresh, high-quality precatalyst and boronic acid.- Ensure proper degassing of solvents and use of Schlenk techniques.- Increase the reaction temperature in 10 °C increments. |
| Significant Protodeboronation | - Reaction time is too long or temperature is too high.- Base is too strong or concentrated.- Boronic acid is inherently unstable.[13][15][16] | - Use a more active catalyst system (e.g., Buchwald) to shorten reaction time.[13][16]- Lower the reaction temperature.- Switch to a milder base (e.g., K₃PO₄ or K₂CO₃).- Use the boronic acid as a pinacol ester for enhanced stability if available.[17] |
| Incomplete Conversion | - Insufficient catalyst loading.- Catalyst deactivation.- Unreactive coupling partner (e.g., electron-rich aryl chloride). | - Increase catalyst loading slightly (e.g., from 1% to 2%).- Ensure the reaction remains strictly under an inert atmosphere.- Switch to a more powerful catalyst system (e.g., XPhos or SPhos-based). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for synthesizing valuable formylpyridine-containing biaryls. Success in this transformation is not a matter of chance but a result of a rational, informed approach to experimental design. By understanding the catalytic cycle and carefully selecting a modern, highly active palladium precatalyst system with an appropriate base and solvent, researchers can overcome the inherent challenges of working with heteroaromatic boronic acids. The protocols and insights provided in this guide serve as a validated starting point for achieving high yields, minimizing side reactions, and efficiently advancing research and development objectives.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
Application Notes & Protocols: Strategic Derivatization of the Formyl Group on (5-Formylpyridin-3-yl)boronic Acid
Introduction & Strategic Considerations
(5-Formylpyridin-3-yl)boronic acid is a highly valuable bifunctional building block in modern medicinal chemistry and drug discovery. Its structure presents two key reactive sites: an electrophilic formyl (aldehyde) group and a boronic acid moiety, which is a cornerstone of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This dual functionality allows for a modular and divergent synthetic approach, where one functional group can be selectively modified while leaving the other available for subsequent transformations.
The primary focus of this guide is the strategic derivatization of the formyl group. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the aldehyde, making it a prime target for nucleophilic attack. However, a critical consideration in all transformations is the stability of the boronic acid group. While 3-pyridinylboronic acids generally exhibit good stability compared to their 2-pyridinyl counterparts, they can be susceptible to protodeboronation under harsh acidic or basic conditions. Therefore, the selection of reaction conditions that are mild and compatible with the boronic acid is paramount to achieving high yields and product purity.
This document provides detailed principles and validated protocols for three cornerstone transformations of the formyl group: Reductive Amination, Wittig Olefination, and Knoevenagel Condensation. Each method provides a distinct chemical scaffold, enabling researchers to rapidly generate diverse molecular libraries from a single, advanced intermediate.
Application Notes & Protocols: Strategic C-N Coupling with (5-Formylpyridin-3-yl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Pyridinyl Amines
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Aryl and heteroaryl amines are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Traditional methods for their synthesis, such as nucleophilic aromatic substitution or the Ullmann condensation, often require harsh conditions and have limited substrate scope.[1][3]
The advent of transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination (palladium-catalyzed) and the Chan-Lam coupling (copper-catalyzed), has revolutionized the formation of C-N bonds, offering milder conditions and broader functional group tolerance.[3][4]
This guide focuses on the application of (5-Formylpyridin-3-yl)boronic acid , a particularly valuable building block in drug discovery. Its pyridine core is a common feature in bioactive molecules, and the formyl group provides a versatile synthetic handle for further elaboration, such as reductive amination or Wittig reactions. However, the presence of both an electron-deficient pyridine ring and a potentially sensitive aldehyde necessitates a carefully considered approach to reaction design. This document provides a detailed examination of the mechanistic principles, reaction parameters, and step-by-step protocols required for the successful C-N coupling of this substrate.
Mechanistic Overview: Palladium vs. Copper Catalysis
Two primary catalytic systems are employed for the C-N coupling of boronic acids: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling. The choice between them depends on the specific substrates, functional group tolerance, and desired reaction conditions.
The Buchwald-Hartwig Amination
This is a powerful and widely used palladium-catalyzed method for coupling amines with aryl halides or pseudohalides.[5] While the canonical reaction involves an aryl halide, its principles are foundational to understanding related couplings. The catalytic cycle generally proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][6] A base is required to deprotonate the amine, forming the palladium-amido complex that precedes the final bond-forming step.[7]
Figure 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
The Chan-Lam Coupling
The Chan-Lam coupling presents a valuable alternative, utilizing a copper catalyst to couple boronic acids with N-H containing compounds.[8] A key advantage is its ability to run under milder conditions, often at room temperature and open to the air.[4][9] The mechanism is thought to involve a Cu(II) species, which undergoes transmetalation with the boronic acid. Coordination of the amine, followed by reductive elimination from a transient Cu(III) intermediate, yields the C-N coupled product and regenerates a Cu(I) species, which is then re-oxidized by air to complete the cycle.[4][8]
Core Directive: Selecting the Right Reaction Parameters
The success of a C-N coupling reaction is critically dependent on the interplay of four key components: the catalyst system (metal and ligand), the base, the solvent, and the temperature.
Catalyst and Ligand Selection
-
Palladium Systems (Buchwald-Hartwig): The choice of ligand is paramount for modulating the reactivity of the palladium center.[7]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed catalyst complexes. They are typically reduced in situ to the active Pd(0) species.[6]
-
Ligands: Bulky, electron-rich phosphine ligands are essential. They facilitate both the initial oxidative addition and the final, often rate-limiting, reductive elimination step.[1][7] For heteroaryl substrates like our pyridine-based boronic acid, specialized biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have demonstrated superior performance.[1][10] The choice of ligand can significantly impact reaction scope and efficiency.[10]
-
-
Copper Systems (Chan-Lam):
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common catalyst.[8] Other sources like CuO or copper(I) salts can also be effective.
-
Ligands: Many Chan-Lam couplings are performed without an added ligand. However, in some cases, a simple ligand like pyridine can be beneficial, potentially accelerating the reaction and improving yields.[4]
-
The Crucial Role of the Base
The base is arguably the most critical variable to optimize. Its primary role is to deprotonate the amine nucleophile, but it must do so without causing unwanted side reactions.[7]
-
For Palladium-Catalysis:
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is a very common and effective base, but its high reactivity can be incompatible with sensitive functional groups like esters or, in our case, potentially the formyl group.[7][10]
-
Milder Carbonate/Phosphate Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent, milder alternatives that are often compatible with a wider range of functional groups.[7] They are a highly recommended starting point for the this compound substrate.
-
Soluble Organic Bases: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have emerged as effective options that create a more homogeneous reaction environment.[11][12]
-
-
For Copper-Catalysis:
Solvent and Temperature
-
Solvents: Aprotic solvents are standard. Toluene, dioxane, and tetrahydrofuran (THF) are the most frequently used solvents for Buchwald-Hartwig aminations.[7] Dichloromethane (DCM) or methanol are often used for Chan-Lam reactions.[8] The solvent must be able to dissolve the reactants and stabilize the catalytic intermediates.[7]
-
Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures, ranging from 80-110 °C. Chan-Lam couplings are renowned for often proceeding efficiently at room temperature.[4]
Experimental Protocol: Palladium-Catalyzed C-N Coupling
This protocol provides a general starting point for the coupling of this compound with a generic primary or secondary amine. Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Stir bar, heating block/oil bath, inert gas line
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the chosen base (e.g., K₃PO₄, 2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.04 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Reagent Addition: Through a septum, add the amine (1.1-1.2 equiv) followed by the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction: Place the sealed vessel in a pre-heated heating block or oil bath set to the desired temperature (a starting point of 100 °C is recommended). Stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the boronic acid is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-coupled product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary and Optimization
The optimal conditions will vary based on the specific amine coupling partner. The following table provides a starting point for optimization.
| Parameter | Condition A (Robust) | Condition B (Mild) | Condition C (Copper) | Rationale & Comments |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Cu(OAc)₂ (10-20 mol%) | Pd₂(dba)₃ is a reliable Pd(0) source. Cu(OAc)₂ is standard for Chan-Lam.[6][8] |
| Ligand | XPhos (4 mol%) | RuPhos (4 mol%) | Pyridine (2.0 equiv) | Bulky biarylphosphines are effective for challenging couplings. Pyridine can assist in Cu-catalysis.[1][4] |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | Et₃N (2.0 equiv) | K₃PO₄ and Cs₂CO₃ are excellent choices for functional group tolerance.[7] Et₃N is a mild base suitable for Chan-Lam. |
| Solvent | Toluene | 1,4-Dioxane | DCM | Toluene and dioxane are standard for high-temperature Pd-catalysis. DCM is common for room temp Chan-Lam.[7][8] |
| Temp. | 100-110 °C | 80-100 °C | Room Temperature | Higher temperatures are often required for Pd-catalysis. Chan-Lam's main advantage is its mild temperature profile.[4][6] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient temperature, or incorrect base.
-
Solution: Ensure anhydrous/anaerobic conditions. Screen different ligands, as ligand choice is crucial.[10] Increase temperature. Try a stronger base if compatible (e.g., NaOt-Bu), or switch to a different base class (e.g., from K₃PO₄ to Cs₂CO₃).
-
-
Formation of Phenol Side Product (De-boronation):
-
Cause: Hydrolysis of the boronic acid, often promoted by excess water or certain basic conditions.
-
Solution: Use rigorously dried solvents and reagents. Molecular sieves can be added to the reaction. Sometimes, switching from a hydroxide-containing base to a carbonate or phosphate can mitigate this.
-
-
Aldehyde Degradation:
-
Cause: The formyl group may be sensitive to very strong bases or high temperatures over prolonged periods.
-
Solution: Prioritize milder bases like K₃PO₄ or Cs₂CO₃. Attempt the reaction at the lowest effective temperature. Consider a Chan-Lam coupling at room temperature as a milder alternative.
-
Conclusion
The C-N coupling of this compound is a highly accessible and valuable transformation for synthetic and medicinal chemists. While both palladium and copper-catalyzed systems are viable, a palladium-based approach using a modern biarylphosphine ligand and a phosphate or carbonate base offers a robust and high-yielding starting point. Careful control over the reaction parameters, particularly the choice of base and the exclusion of oxygen and water, is critical for success. By understanding the underlying mechanisms and systematically optimizing the conditions as outlined in this guide, researchers can effectively incorporate this versatile pyridinyl amine scaffold into their target molecules.
References
- 1. research.rug.nl [research.rug.nl]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
(5-Formylpyridin-3-yl)boronic acid in the synthesis of bioactive heterocycles
Application Notes & Protocols
(5-Formylpyridin-3-yl)boronic acid: A Bifunctional Linchpin in the Synthesis of Bioactive Heterocycles
Introduction: In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that can access diverse chemical space is paramount. This compound has emerged as a uniquely valuable building block for this purpose. Its structure is deceptively simple, yet it houses a powerful combination of orthogonal reactivity: a boronic acid moiety, ideal for robust carbon-carbon bond formation via palladium-catalyzed cross-coupling, and a formyl group, a versatile electrophilic handle for condensation and multicomponent reactions.[1][2] This bifunctionality allows for a modular and convergent approach to synthesizing complex heterocyclic systems, which are the cornerstone of many therapeutic agents.[3] The pyridine core itself is a "privileged scaffold," frequently found in approved drugs due to its ability to engage in critical hydrogen bonding interactions with biological targets and its favorable physicochemical properties.[3]
This guide provides an in-depth exploration of the applications of this compound, moving beyond simple reaction schemes to explain the underlying principles and providing field-tested protocols for its use in constructing potent, biologically active molecules, particularly kinase inhibitors.
Core Application: Suzuki-Miyaura Coupling for Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in drug discovery for its exceptional functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[4][5] For this compound, this reaction serves as the primary method to install the pyridine core onto another aromatic or heteroaromatic system, creating biaryl structures that are fundamental to many kinase inhibitors.[6][7]
Causality & Mechanistic Insight
The reaction is catalyzed by a palladium(0) species, which undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid, activated by a base. The base (e.g., K₂CO₃, Na₃PO₄) is crucial; it converts the boronic acid to a more nucleophilic boronate species, facilitating the transfer of the pyridyl group to the palladium center.[8] The final step, reductive elimination, regenerates the Pd(0) catalyst and yields the desired C-C coupled product. The choice of ligand on the palladium catalyst (e.g., from a pre-catalyst like Pd(dppf)Cl₂) is critical for stabilizing the catalytic species and promoting the key steps of the cycle.
Application Focus: Synthesis of p38 MAP Kinase Inhibitors
p38 MAP kinase is a critical node in inflammatory signaling pathways, making it a high-value target for diseases like rheumatoid arthritis.[9][10] Many potent p38 inhibitors feature a central biaryl scaffold where one of the rings is a pyridine that hydrogen bonds to the "hinge region" of the kinase's ATP-binding pocket.[11] this compound is an ideal precursor for these inhibitors, as the Suzuki coupling builds the core kinase-binding scaffold, while the formyl group remains available for subsequent modifications to target other regions of the active site.[12]
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors | MDPI [mdpi.com]
- 12. Synthesis of the highly selective p38 MAPK inhibitor UR-13756 for possible therapeutic use in Werner syndrome. | Semantic Scholar [semanticscholar.org]
Application Note: Strategies for the Large-Scale Synthesis of Drug Scaffolds from (5-Formylpyridin-3-yl)boronic Acid
An Application Guide for Drug Development Professionals
Abstract
(5-Formylpyridin-3-yl)boronic acid is a pivotal bifunctional building block in modern medicinal chemistry, enabling the rapid construction of complex molecular architectures.[1][2] Its strategic combination of a versatile formyl group and a boronic acid moiety on a pyridine scaffold allows for orthogonal chemical modifications, making it an ideal starting point for generating diverse compound libraries in drug discovery. This guide provides an in-depth analysis of field-proven, scalable synthetic strategies for creating derivatives from this key intermediate, focusing on the Suzuki-Miyaura cross-coupling and reductive amination reactions. We will delve into the mechanistic rationale behind protocol choices, process optimization for large-scale synthesis, and robust purification techniques essential for obtaining high-purity active pharmaceutical ingredients (APIs).
The Strategic Importance in Medicinal Chemistry
The pyridine ring is a privileged scaffold found in numerous approved drugs due to its ability to engage in hydrogen bonding and its favorable physicochemical properties. This compound capitalizes on this by presenting two distinct reactive sites:
-
The Boronic Acid Moiety: Serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[3][4][5] This allows for the direct attachment of various aryl or heteroaryl fragments.
-
The Formyl (Aldehyde) Group: Acts as an electrophilic handle for a wide range of transformations, including reductive amination, Wittig reactions, and aldol condensations, providing a gateway to introduce diverse functional groups and side chains.
This bifunctionality allows for a divergent synthetic approach, where a common intermediate can be elaborated into a vast library of analogues for structure-activity relationship (SAR) studies.
Core Synthetic Strategy I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its operational simplicity and broad functional group tolerance.[4][6] When applied to heteroaryl boronates like this compound, careful optimization is crucial for achieving high yields and purity on a large scale.[7][8]
Mechanistic Considerations & Optimization
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The transmetalation step is often rate-limiting, particularly with electron-deficient heteroaryl boronates where the carbon-boron bond is less polarized.[8]
Key Optimization Parameters for Scale-Up:
-
Catalyst/Ligand System: While standard Pd(PPh₃)₄ can be effective, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst (e.g., Pd(OAc)₂) often provide faster reaction times and lower catalyst loadings, which is economically critical at scale.[9][10]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. K₃PO₄ is often preferred for challenging couplings as it can accelerate both transmetalation and reductive elimination. The base must be thoroughly ground and anhydrous for reproducible results.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical. The aqueous phase is essential for activating the boronic acid and facilitating the transfer of the base.[10]
-
Temperature: Reaction temperatures typically range from 80-110 °C. Automated reaction monitoring can help identify the optimal temperature that maximizes conversion while minimizing impurity formation from side reactions like protodeboronation.[9]
Workflow for Suzuki-Miyaura Coupling Optimization
Caption: Suzuki-Miyaura Reaction Workflow.
Large-Scale Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide on a 100g scale.
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.2 | 150.93 | 120.0 g |
| Aryl Bromide (Ar-Br) | 1.0 | (Varies) | (Scale based on MW) |
| SPhos | 0.02 | 410.47 | 5.4 g |
| Pd(OAc)₂ | 0.01 | 224.50 | 1.5 g |
| K₃PO₄ (anhydrous, milled) | 3.0 | 212.27 | 421.0 g |
| 1,4-Dioxane | - | - | 1.0 L |
| Water (degassed) | - | - | 250 mL |
Step-by-Step Methodology:
-
Vessel Preparation: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add this compound, the aryl bromide, and potassium phosphate.
-
Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via cannula transfer. Begin stirring to form a slurry.
-
Catalyst Addition: In a separate flask under nitrogen, pre-mix the Pd(OAc)₂ and SPhos in a small amount of dioxane (~50 mL). Transfer this catalyst slurry to the main reactor.
-
Reaction: Heat the reaction mixture to 95 °C. Monitor the reaction progress every hour by taking a sample for HPLC analysis. The reaction is typically complete within 4-8 hours.
-
Work-up: Once complete, cool the mixture to room temperature. Add ethyl acetate (2 L) and water (1 L). Stir vigorously for 15 minutes.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 1 M NaOH (1 L) and brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Proceed with purification as detailed in Section 4.
Core Synthetic Strategy II: Reductive Amination
Reductive amination is a robust and highly efficient method for converting the formyl group into a diverse range of secondary and tertiary amines, a common feature in many drug molecules.
Rationale for Reagent Selection
The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.
-
Reducing Agents: For large-scale synthesis, sodium triacetoxyborohydride (STAB) is often the reagent of choice. It is milder and more selective than other hydrides like sodium cyanoborohydride (which generates toxic HCN as a byproduct) or sodium borohydride (which can reduce the starting aldehyde). STAB is tolerant of mildly acidic conditions used to catalyze imine formation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are non-protic and effectively solubilize the reactants and the STAB reagent.
Workflow for Reductive Amination
Caption: Reductive Amination Reaction Workflow.
Large-Scale Protocol: Reductive Amination
This protocol describes the reductive amination of a Suzuki coupling product (Ar-Py-CHO) with a generic primary amine.
| Reagent | Molar Eq. | MW | Amount |
| Aryl-pyridine-aldehyde | 1.0 | (Varies) | (Scale based on MW) |
| Primary Amine (R-NH₂) | 1.1 | (Varies) | (Scale based on MW) |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | 211.94 | (Scale based on MW) |
| Acetic Acid (glacial) | 0.1 | 60.05 | (Scale based on MW) |
| Dichloromethane (DCM) | - | - | 10 vol (e.g., 1 L per 100g) |
Step-by-Step Methodology:
-
Vessel Setup: To a suitable reactor under a nitrogen atmosphere, add the starting aldehyde and dichloromethane.
-
Amine Addition: Add the primary amine, followed by the catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Reduction: Cool the mixture to 0-5 °C in an ice bath. Add the sodium triacetoxyborohydride in portions, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 2-6 hours, monitored by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM (2 x 5 vol).
-
Washing & Concentration: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate in vacuo to afford the crude amine product.
-
Purification: The product can be purified by chromatography or by salt formation and recrystallization.
Critical Step: Large-Scale Purification Strategies
Purifying boronic acids and their derivatives at scale can be challenging due to their physical properties and common impurities.[11][12] Standard silica gel chromatography is often tedious and not cost-effective for large quantities.[11]
Decision Tree for Purification
Caption: Purification Strategy Decision Tree.
Recommended Purification Protocols:
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) is the most efficient and scalable method.[13]
-
Acid/Base Extraction (for Boronic Acids): Boronic acids can be purified by dissolving the crude material in an organic solvent (e.g., EtOAc) and extracting with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid moves into the aqueous layer as its boronate salt, leaving non-acidic impurities behind. The aqueous layer is then acidified (e.g., with 1 M HCl) to precipitate the pure boronic acid, which can be filtered off or extracted back into an organic solvent.[12][14]
-
Diethanolamine Adduct Formation: For stubborn purifications, the boronic acid can be converted into a stable, crystalline diethanolamine adduct. This adduct often precipitates from solution, can be easily filtered and washed, and the free boronic acid can be regenerated by treatment with acid.[12][13]
Conclusion
This compound is a powerful and versatile building block for accelerating drug discovery programs. By leveraging robust, optimized, and scalable synthetic routes such as the Suzuki-Miyaura coupling and reductive amination, medicinal chemists can efficiently generate large quantities of diverse derivatives for biological screening. A thoughtful approach to reaction optimization and the selection of an appropriate, non-chromatographic purification strategy are paramount to the successful implementation of these protocols on a large scale.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. mdpi-res.com [mdpi-res.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Application of (5-Formylpyridin-3-yl)boronic acid in Fragment-Based Drug Discovery: A Technical Guide
Introduction: The Strategic Role of Boronic Acids in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, complementing traditional high-throughput screening (HTS) by constructing high-affinity ligands from smaller, more efficient building blocks.[1][2] This approach screens low molecular weight compounds (typically <300 Da) that, despite their weak initial affinity, bind to target proteins with high ligand efficiency.[1][3] These fragment "hits" serve as starting points for iterative optimization, growing or merging them into potent, drug-like candidates.[4][5]
Within the FBDD paradigm, certain chemical motifs offer distinct advantages. Boronic acids and their derivatives have emerged as a privileged class of fragments, largely due to their unique ability to form reversible covalent bonds with nucleophilic residues—such as the catalytic serine or threonine in an enzyme's active site.[6][] This reversible covalent mechanism can translate a weakly binding fragment into a highly potent inhibitor with prolonged target engagement, a desirable trait for therapeutic intervention.[8][9] The clinical success of boronic acid-containing drugs like the proteasome inhibitor bortezomib underscores the therapeutic potential of this warhead.[6][8]
This guide provides a detailed technical overview and practical protocols for the application of a specific, high-value fragment, (5-Formylpyridin-3-yl)boronic acid , in an FBDD campaign. We will explore its strategic advantages and provide step-by-step methodologies for its screening, validation, and optimization, using a hypothetical case study against a serine protease target to illustrate the principles in practice.
Fragment Profile: this compound
This compound is a bifunctional fragment that offers a compelling combination of features for an FBDD campaign. Its structure adheres well to the Astex "Rule of Three," a guiding principle for fragment library design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[10]
| Property | Value | Source |
| CAS Number | 919347-69-6 | [11][12][13] |
| Molecular Formula | C₆H₆BNO₃ | [11][12][14] |
| Molecular Weight | 150.93 g/mol | [11][12] |
| Hydrogen Bond Donors | 2 | [11] |
| Hydrogen Bond Acceptors | 4 | [11] |
| Rotatable Bonds | 2 | [11] |
| Topological Polar Surface Area (TPSA) | 70.42 Ų | [11] |
| cLogP (Predicted) | -1.426 | [11] |
The key attributes of this fragment are:
-
The Boronic Acid "Warhead": This Lewis acidic moiety is the primary driver of its utility, capable of forming a tetrahedral adduct with the hydroxyl group of a catalytic serine residue, thereby reversibly inhibiting the enzyme.[6][15] This interaction mimics the transition state of peptide bond hydrolysis, making it a potent inhibitor scaffold for proteases.[16]
-
The Pyridinyl Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can participate in crucial interactions within a binding pocket, enhancing affinity and providing a vector for selectivity.
-
The Formyl Group Handle: The aldehyde functionality serves as a versatile synthetic handle for subsequent hit-to-lead optimization. It can be readily modified through reactions like reductive amination, Wittig reactions, or aldol condensations to explore the surrounding chemical space and "grow" the fragment into a more potent lead compound.[4] The formyl group itself can also act as a hydrogen bond acceptor, potentially engaging with residues in the target's active site.[17]
Hypothetical Case Study: Screening against Human Thrombin
To provide a practical framework, we will detail the application of this compound in a hypothetical FBDD campaign against Human Thrombin, a well-characterized serine protease and a key target in anticoagulant therapy.
Caption: FBDD workflow for this compound.
Phase 1: Primary Screening Methodologies
The goal of primary screening is to efficiently identify fragments that bind to the target protein. Due to the expected weak affinities, highly sensitive biophysical techniques are required.[]
Protocol 1: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technology that detects binding events in real-time by measuring changes in mass on a sensor chip surface.[10][18] It is highly suitable for primary fragment screening.[19]
Objective: To identify fragments that bind to Thrombin immobilized on a sensor chip.
Materials:
-
Biacore™ or similar SPR instrument[3]
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Human α-Thrombin (purified)
-
This compound and fragment library
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
-
Fragment Stock: 10 mM in 100% DMSO
Methodology:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize Thrombin by injecting a solution of 50 µg/mL in immobilization buffer until the desired level (e.g., ~10,000 Resonance Units, RU) is reached. High immobilization levels are crucial for detecting small fragment binding.[3]
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare fragment screening plates by diluting stock solutions into running buffer to a final concentration of 200 µM with 2% DMSO. Ensure the final DMSO concentration is identical in all samples and the running buffer to minimize solvent mismatch artifacts.[10]
-
Inject each fragment solution over the reference and Thrombin-immobilized flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 60 seconds).
-
A positive binding event ("hit") is identified by a stable increase in RU in the active channel relative to the reference channel.
-
-
Data Analysis:
-
Responses are measured at equilibrium or steady-state.
-
Hits are selected based on a response threshold significantly above the baseline noise.
-
All hits should be re-tested ("cherry-picked") to confirm the binding response.
-
Protocol 2: Differential Scanning Fluorimetry (DSF) - Orthogonal Screening
DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (Tm) upon ligand binding.[20][21] Ligand binding typically stabilizes the protein, resulting in a positive ΔTm. It serves as an excellent orthogonal method to validate hits from SPR and eliminate artifacts.[20]
Objective: To confirm fragment binding by measuring the thermal stabilization of Thrombin.
Materials:
-
qPCR instrument capable of monitoring fluorescence over a temperature gradient.
-
SYPRO™ Orange dye (5000x stock in DMSO).
-
Purified Human Thrombin.
-
DSF Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl.
-
Fragment "hits" from SPR screen.
Methodology:
-
Assay Preparation:
-
Prepare a master mix containing Thrombin at a final concentration of 2 µM and SYPRO Orange dye at a 5x final concentration in DSF buffer.
-
In a 96- or 384-well PCR plate, dispense 19 µL of the protein/dye master mix into each well.[22]
-
Add 1 µL of 10 mM fragment stock (in 100% DMSO) to the appropriate wells for a final fragment concentration of 500 µM and 5% DMSO. Include DMSO-only wells as a negative control.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in the qPCR instrument.
-
Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.[22]
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
The melting temperature (Tm) is the midpoint of the unfolding transition, typically calculated by fitting the first derivative of the melt curve.
-
Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm(fragment) - Tm(DMSO control).
-
A significant positive ΔTm (e.g., > 2 °C) is considered a confirmed hit, indicating direct binding and protein stabilization.
-
Phase 2: Hit Validation and Characterization
Once primary hits like this compound are identified, the next phase is to validate the interaction and accurately determine binding affinity and kinetics.
Protocol 3: Protein-Observed NMR Spectroscopy
NMR spectroscopy is a powerful tool for unambiguously confirming fragment binding and mapping the binding site on the protein surface.[23][24][25] The most common experiment is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), which produces a "fingerprint" of the protein backbone.
Objective: To confirm direct binding of this compound to Thrombin and identify the location of the binding site.
Methodology:
-
Sample Preparation: Requires expression and purification of ¹⁵N-isotopically labeled Thrombin.
-
HSQC Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of ~50 µM ¹⁵N-Thrombin in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.8, with 5% D₂O).
-
Add increasing concentrations of this compound (e.g., from 50 µM to 5 mM) to the protein sample.
-
Acquire an HSQC spectrum at each concentration point.
-
-
Data Analysis:
-
Binding is confirmed by observing chemical shift perturbations (CSPs) for specific amide peaks in the protein's HSQC spectrum.[26]
-
By mapping the perturbed residues onto the 3D structure of Thrombin, the binding site can be identified. For a boronic acid inhibitor, these shifts are expected to cluster around the catalytic triad (His57, Asp102, Ser195).
-
The dissociation constant (Kᴅ) can be calculated by fitting the change in chemical shift as a function of ligand concentration.
-
Protocol 4: Dose-Response Affinity Determination by SPR
For confirmed hits, SPR is used to accurately measure the dissociation constant (Kᴅ) and kinetic rate constants (ka and kd).
Methodology:
-
Assay Setup: Use the same Thrombin-immobilized chip as in the primary screen.
-
Serial Dilution: Prepare a series of concentrations of this compound in running buffer (e.g., from 1 µM to 1 mM) with a constant DMSO concentration.
-
Kinetic Analysis:
-
Inject each concentration over the sensor surface, monitoring association and dissociation phases.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ = kd/ka).
-
Phase 3: Hit-to-Lead Optimization
With a validated fragment hit like this compound, possessing a confirmed binding mode and a measurable affinity (e.g., Kᴅ in the 100 µM - 1 mM range), the final stage is structure-guided optimization to improve potency.
Caption: Iterative cycle of structure-based lead optimization.
Co-crystallography
Obtaining a high-resolution X-ray crystal structure of the target-fragment complex is the cornerstone of modern FBDD.[] The structure of Thrombin in complex with this compound would reveal:
-
Confirmation of Covalent Adduct: Direct visualization of the tetrahedral adduct between the boron atom and the catalytic Ser195 hydroxyl oxygen.[15][27]
-
Binding Pocket Interactions: Identification of key hydrogen bonds and hydrophobic interactions between the fragment and residues in the S1 pocket and surrounding regions.
-
Vectors for Growth: The orientation of the formyl group will indicate which pockets can be explored to gain additional affinity.[4]
Fragment Growing Strategy
The primary strategy for optimizing this fragment is "growing," where chemical modifications are added to the core scaffold to make new, favorable interactions with the protein.[4] The formyl group is the ideal starting point for this elaboration.
Synthetic Protocol: Reductive Amination
A robust method to explore the vector provided by the formyl group is parallel reductive amination.
-
Reaction Setup: In a 96-well plate, dissolve this compound (or its pinacol ester for stability) in a suitable solvent like dichloroethane.
-
Amine Addition: Add a diverse library of primary and secondary amines (1.1 equivalents) to the wells. This library should contain a range of functionalities (e.g., small alkyls, charged groups, aromatic rings) to probe different chemical spaces.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents).
-
Workup & Purification: After the reaction is complete, the crude mixtures can be purified using high-throughput techniques like mass-directed automated preparative HPLC.
-
Screening: The resulting library of new, larger compounds is then screened using the SPR affinity assay to determine their Kᴅ values and build a structure-activity relationship (SAR).
This iterative cycle of design, synthesis, and testing, guided by structural biology, allows for the rational and efficient transformation of a millimolar fragment hit into a potent, nanomolar lead compound.
Conclusion
This compound represents a highly valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its combination of a reversible covalent warhead, a key interaction element in the pyridine ring, and a versatile synthetic handle provides an efficient and powerful starting point for developing potent and selective inhibitors, particularly for enzyme classes like serine proteases. The systematic application of biophysical screening, hit validation, and structure-guided optimization, as outlined in this guide, provides a clear and effective pathway from initial fragment hit to a promising lead candidate.
References
- 1. bioradiations.com [bioradiations.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Crystal‐structures‐guided design of fragment‐based drugs for inhibiting the main protease of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 8. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemscene.com [chemscene.com]
- 12. 10-230727 - 5-formylpyridin-3-ylboronic-acid | 919347-69-6 [cymitquimica.com]
- 13. This compound , 98% , 919347-69-6 - CookeChem [cookechem.com]
- 14. PubChemLite - this compound (C6H6BNO3) [pubchemlite.lcsb.uni.lu]
- 15. rcsb.org [rcsb.org]
- 16. [PDF] Structure-Based Design Guides the Improved Efficacy of Deacylation Transition State Analogue Inhibitors of TEM-1 â-Lactamase | Semantic Scholar [semanticscholar.org]
- 17. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. criver.com [criver.com]
- 21. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 22. eubopen.org [eubopen.org]
- 23. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki Coupling of (5-Formylpyridin-3-yl)boronic acid
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for one of the more nuanced yet critical reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling of (5-Formylpyridin-3-yl)boronic acid. This reagent is an invaluable building block in pharmaceutical and materials science discovery. However, its unique structure—featuring both a Lewis-basic pyridine nitrogen and an electron-withdrawing formyl group—introduces specific challenges that can lead to frustratingly low yields.
The primary obstacle is the high propensity for protodeboronation, a side reaction that cleaves the crucial carbon-boron bond, effectively destroying your starting material.[1][2] This guide is structured to move beyond generic advice. We will dissect the mechanistic hurdles and provide a logical, evidence-based framework for troubleshooting and optimization. Here, we explain not just what to do, but why you're doing it, empowering you to achieve robust, high-yield, and reproducible results.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions
This section addresses the most common failure modes encountered during the coupling of this compound.
Q1: My yield is critically low, and I'm primarily recovering my unreacted aryl halide. What's the problem?
A: Recovering the aryl halide starting material points to a failure in the catalytic cycle before reductive elimination. The most likely culprits are inefficient catalyst activation, poor oxidative addition, or, most commonly with this substrate, a stalled transmetalation step.
-
Inactive Catalyst: The active Pd(0) species is essential. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively. Oxygen is a potent inhibitor and can deactivate the catalyst.[3][4]
-
Inefficient Transmetalation: This is a very common issue with electron-deficient boronic acids like this compound.[2] The base must be strong enough and soluble enough to activate the boronic acid into the more nucleophilic boronate species, which is required for the transfer of the aryl group to the palladium center.[5][6]
| Potential Cause | Solution & Scientific Rationale |
| Catalyst Inactivity | Use a Pre-formed Pd(0) Catalyst: Switch from Pd(OAc)₂ to a catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step. Ensure Rigorous Degassing: Oxygen leads to catalyst decomposition and promotes unwanted boronic acid homocoupling.[3][4] Use a minimum of 3-4 freeze-pump-thaw cycles for maximum oxygen removal. |
| Poor Oxidative Addition | Select a More Active Ligand: For challenging aryl halides (especially chlorides or sterically hindered partners), use electron-rich, bulky phosphine ligands like SPhos, XPhos, or P(t-Bu)₃.[5][7] These ligands stabilize the Pd(0) center and accelerate its insertion into the aryl-halide bond. |
| Slow Transmetalation | Optimize the Base/Solvent System: Use a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to promote boronate formation.[5] Ensure the base is finely powdered. In solvents like dioxane or THF, adding a small, controlled amount of water can sometimes improve base solubility and facilitate the process, but be cautious due to the risk of protodeboronation.[3] |
Q2: My primary problem is the disappearance of the boronic acid without significant product formation. What is happening?
A: This is the classic signature of protodeboronation (or protodeborylation). This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, converting your valuable boronic acid into 3-pyridinecarboxaldehyde.[1] Heteroaromatic boronic acids, especially electron-deficient ones, are notoriously susceptible to this decomposition pathway, which is accelerated by heat, water, and strong bases.[2][3][5]
| Mitigation Strategy | Implementation & Scientific Rationale |
| Use Milder Bases | Switch from strong bases like NaOH or NaOMe to milder options such as KF or K₂CO₃.[3][5] These bases are strong enough to facilitate transmetalation but reduce the rate of protodeboronation. |
| Employ Anhydrous Conditions | For highly sensitive substrates, strictly anhydrous conditions can be beneficial. Use freshly distilled anhydrous solvents and oven-dried glassware. This minimizes the primary proton source for the unwanted side reaction.[3] |
| Lower Reaction Temperature | Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80 °C instead of 110 °C). Higher temperatures significantly accelerate protodeboronation.[5][8] |
| Use a More Stable Boron Reagent | Convert the boronic acid to a more stable derivative, such as its pinacol ester (BPin) or N-methyliminodiacetic acid (MIDA) ester .[1][5] These derivatives are more resistant to premature decomposition and slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[1] |
Q3: I'm observing a significant amount of 5,5'-diformyl-3,3'-bipyridine as a byproduct. How do I prevent this homocoupling?
A: The formation of a biaryl from the boronic acid is known as homocoupling. This side reaction is almost always promoted by the presence of oxygen, which can interfere with the catalytic cycle and facilitate the oxidative coupling of two boronic acid molecules.[3][4]
The solution is straightforward but requires meticulous execution: rigorous exclusion of oxygen .
-
Reagent Purity: Ensure all solid reagents are dry and stored properly.
-
Solvent Degassing: Sparging with an inert gas (argon or nitrogen) for 30-60 minutes is good, but for maximum oxygen removal, the freeze-pump-thaw method is superior. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing under an inert atmosphere. Repeat this process at least three times.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen. Use Schlenk line techniques or a glovebox for the best results.
Core Concepts & Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand system is the best starting point for coupling this compound?
A: There is no single "best" system for all substrates, but a highly reliable and versatile starting point for this challenging coupling is a combination of a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (often called a "Buchwald ligand").
-
Recommended System:
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a G2/G3 Palladacycle Precatalyst.
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).
-
-
Rationale: These ligands form highly active, monoligated Pd(0) species that excel at promoting the difficult oxidative addition of aryl chlorides and facilitate rapid reductive elimination.[5] Their steric bulk creates a coordination environment that accelerates the desired cross-coupling, helping it to "outrun" the competing protodeboronation side reaction.[8]
Q2: How do I choose the optimal base and solvent?
A: The base is not merely a proton scavenger; it is essential for activating the boronic acid.[6] The choice is a delicate balance between promoting the reaction and preventing decomposition.
| Base | Typical Solvent(s) | Comments & Best Use Case |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | An excellent, robust, all-around choice. Strong enough for most couplings but generally gentler than hydroxides. Often provides good results for heteroaromatic substrates.[3][9] |
| Cs₂CO₃ | Dioxane, DMF, Toluene | A strong base that is often highly effective but can be more aggressive, potentially increasing protodeboronation. Its high solubility in organic solvents can be an advantage. |
| K₂CO₃ | Acetonitrile/H₂O, Toluene/H₂O | A standard, cost-effective base. May be too weak for less reactive aryl halides but is a good choice for minimizing decomposition.[10] |
| KF | Dioxane, THF | A mild base that is particularly useful for substrates with base-sensitive functional groups. Can be effective at minimizing protodeboronation.[3][11] |
Solvent Choice: Anhydrous 1,4-Dioxane or Toluene are excellent starting points due to their higher boiling points and ability to dissolve many organic substrates. A mixed-solvent system (e.g., Dioxane:Water 4:1) is very common, as water can aid in dissolving the base and boronate species, but the water content should be carefully controlled.[9]
Visual Guides & Data
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
managing protodeboronation of pyridine boronic acids
Welcome to the Technical Support Center for managing the protodeboronation of pyridine boronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using these valuable but often unstable reagents in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the instability of pyridine boronic acids.
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This reaction consumes the boronic acid, which is often the nucleophilic partner in crucial C-C bond-forming reactions like the Suzuki-Miyaura coupling. The outcome is a lower yield of the desired product and the formation of a simple pyridine byproduct, which can complicate purification efforts.[2]
Q2: Why are pyridine boronic acids, especially 2-pyridine boronic acid, so susceptible to this reaction?
A2: The instability of pyridine boronic acids is linked to the basic nitrogen atom in the ring. For 2-pyridine boronic acid, the mechanism is particularly unique. Under neutral pH conditions, it readily forms a zwitterionic species.[1][3] This zwitterion is highly prone to rapid, unimolecular fragmentation, leading to protodeboronation.[1][3][4] Counterintuitively, adding a strong acid or base can suppress this specific decomposition pathway by shifting the equilibrium away from the highly reactive zwitterionic form.[1]
Q3: How does the position of the boronic acid on the pyridine ring (2-, 3-, or 4-position) affect stability?
A3: The position is critical.
-
2-Pyridyl boronic acid is notoriously unstable due to the aforementioned zwitterionic mechanism.[3][4][5]
-
3- and 4-Pyridyl boronic acids are significantly more stable.[3][4] They do not have the same intramolecular pathway for decomposition available to the 2-pyridyl isomer and their stability profile is more akin to other simple heteroaromatic boronic acids. Studies have shown their half-lives to be dramatically longer under various pH conditions compared to the 2-pyridyl isomer.[3][4]
Q4: What are the key experimental factors that influence the rate of protodeboronation?
A4: Several factors can accelerate this undesired reaction:
-
pH: The reaction pH is the most critical factor as it controls the speciation of the boronic acid.[1][3][6] For 2-pyridyl boronic acids, the maximum rate of decomposition is often observed near neutral pH.[1][2] For many other arylboronic acids, protodeboronation is accelerated under strongly basic or acidic conditions.[1][5][7]
-
Temperature: Higher reaction temperatures significantly increase the rate of protodeboronation.[5][8]
-
Solvent: The presence of a proton source, like water, is necessary for the reaction to occur.[8] While aqueous mixtures are common in Suzuki couplings, a high water content can be detrimental.
-
Catalyst System: The choice and efficiency of the metal catalyst (e.g., Palladium) and ligands are crucial. A highly active catalyst system can accelerate the desired cross-coupling reaction to outcompete the slower protodeboronation side reaction.[1][9]
Q5: What are boronic acid derivatives (esters, MIDA, trifluoroborates), and how do they help prevent protodeboronation?
A5: To combat instability, boronic acids can be converted into more stable derivatives. These act as "protected" forms of the reagent.
-
Boronic Esters (e.g., Pinacol Esters): These are formed by reacting the boronic acid with a diol, like pinacol. They are generally more stable and easier to handle and purify than the free acids.[10][11]
-
Organotrifluoroborates (R-BF₃K): These salts often exhibit enhanced stability and are solid, crystalline materials.[1]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable derivatives.[1][9] They are often used in a "slow-release" strategy.[1][12] Under the reaction conditions, the MIDA ester slowly hydrolyzes to release a low concentration of the free boronic acid, which is then immediately consumed in the catalytic cycle. This keeps the standing concentration of the unstable boronic acid low, minimizing the opportunity for protodeboronation.[1][9]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with pyridine boronic acids.
Problem 1: Low yield of desired product; significant amount of pyridine byproduct isolated.
-
Probable Cause: The rate of protodeboronation is faster than the rate of your desired cross-coupling reaction.
-
Solutions & Scientific Rationale:
-
Optimize the Catalyst System: The most effective strategy is to accelerate the desired reaction. Use a highly active palladium precatalyst and a suitable phosphine ligand (e.g., biarylphosphine ligands like SPhos or XPhos).[9] A more efficient catalyst will consume the boronic acid in the productive cycle before it has time to decompose.
-
Lower the Reaction Temperature: Decomposition reactions have a high activation energy. Reducing the temperature (e.g., from 100 °C to 60-80 °C) can significantly slow protodeboronation while still allowing the catalytic cycle to proceed, albeit more slowly.[11]
-
Use a Milder Base: Strong bases can promote protodeboronation.[6][11] Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These are still sufficiently basic to facilitate the transmetalation step in the Suzuki-Miyaura cycle but are less harsh on the sensitive C-B bond.
-
Minimize Water Content: While some water can be beneficial in Suzuki reactions, excess water provides the proton source for protodeboronation. Use anhydrous solvents and consider if the water content from the base (e.g., K₃PO₄·H₂O) is sufficient, rather than adding more.[8]
-
Problem 2: My pyridine boronic acid seems to decompose before the reaction is complete.
-
Probable Cause: The boronic acid is inherently unstable under the reaction conditions, or it has degraded during storage.
-
Solutions & Scientific Rationale:
-
Switch to a Boronic Ester (Pinacol or MIDA): This is the most robust solution. Convert the unstable pyridine boronic acid to its corresponding pinacol ester or, for maximum stability, the MIDA boronate ester.[1][9][11] These derivatives are more resistant to premature decomposition. The MIDA ester's slow-release mechanism is particularly effective for notoriously unstable substrates.[1][12]
-
Check Reagent Quality and Storage: Pyridine boronic acids can be sensitive to air and moisture. Ensure they are stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox).[8] Use high-purity reagents, as impurities can sometimes catalyze decomposition.
-
Modify Reaction Setup: Assemble the reaction components at room temperature under an inert atmosphere. Degas the solvent and reaction mixture thoroughly before heating. This minimizes the time the unstable reagent spends under thermally stressful conditions before the catalyst becomes fully active.
-
Problem 3: I switched to a pinacol ester, but I'm still seeing significant protodeboronation.
-
Probable Cause: While more stable than the acid, pinacol esters can still hydrolyze back to the boronic acid under basic aqueous conditions, negating their benefit.[13] The rate of this hydrolysis may be too fast for your system.
-
Solutions & Scientific Rationale:
-
Use a MIDA Boronate: MIDA boronates offer superior stability and a more controlled "slow-release" of the active boronic acid compared to pinacol esters.[1][9] This is the recommended next step for particularly challenging substrates.
-
Employ Anhydrous Conditions: If using a pinacol ester, consider running the reaction under strictly anhydrous conditions with a base like K₃PO₄, which does not require water for activation. This minimizes the pathway for ester hydrolysis.
-
Add a Stabilizing Agent: For some unstable systems, the addition of copper salts has been shown to stabilize the boronic acid moiety and attenuate protodeboronation, although the mechanism can be substrate-dependent.[3][14]
-
Data & Strategy Summary
Table 1: Key Factors Influencing Protodeboronation & Mitigation Strategies
| Factor | Impact on Protodeboronation Rate | Recommended Mitigation Strategy |
| pH | Highly dependent; 2-pyridyl is fastest at neutral pH, others often faster at high pH.[1][3] | Select base carefully (e.g., K₃PO₄, Cs₂CO₃). Avoid neutral conditions for 2-pyridyl derivatives. |
| Temperature | Rate increases significantly with temperature.[5][8] | Use the lowest effective temperature for the coupling. |
| Catalyst Activity | Slow coupling allows more time for decomposition. | Employ a highly active catalyst/ligand system to accelerate the desired reaction.[1][9] |
| Water Content | Provides the necessary proton source for the side reaction.[8] | Use anhydrous solvents or minimize the amount of water in the reaction mixture. |
| Boron Reagent | Free boronic acids are least stable; MIDA esters are most stable.[1][9][11] | Use a more stable derivative like a pinacol or MIDA ester. |
Table 2: Comparison of Pyridine Boron Reagents
| Reagent Type | Relative Stability | Key Advantage | Common Use Case |
| Boronic Acid | Low | Commercially available, no deprotection needed. | Simple, stable systems (e.g., 3- or 4-pyridyl) under optimized conditions. |
| Pinacol Ester | Moderate | Good stability for handling and purification.[10] | General-purpose replacement for unstable boronic acids.[11][12] |
| MIDA Ester | High | Exceptional stability; enables "slow-release" of boronic acid.[1][9] | For extremely unstable substrates (e.g., 2-pyridyl) or complex syntheses requiring sequential couplings. |
| Trifluoroborate | High | Crystalline, stable solids. | When a solid, highly stable reagent is preferred. |
Visualizing the Mechanism and Workflow
Mechanism of 2-Pyridyl Boronic Acid Protodeboronation
The diagram below illustrates the pH-dependent equilibrium of 2-pyridyl boronic acid and highlights the unimolecular fragmentation pathway from the key zwitterionic intermediate that leads to rapid protodeboronation at neutral pH.
Caption: Mechanism of 2-pyridyl boronic acid protodeboronation via a zwitterionic intermediate.
Experimental Decision Workflow
This workflow guides the selection of an appropriate strategy when planning a Suzuki-Miyaura coupling with a pyridine boronic acid.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: (5-Formylpyridin-3-yl)boronic acid in Cross-Coupling Reactions
Introduction
(5-Formylpyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, prized for its ability to introduce a formyl-substituted pyridine moiety into complex molecules via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the electron-withdrawing formyl group and the Lewis basic pyridine nitrogen, however, introduces specific challenges that can lead to undesired side reactions, impacting yield, purity, and reproducibility.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered when using this compound. By understanding the underlying mechanisms of these side reactions, you can strategically optimize your reaction conditions for successful and efficient cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields of the desired product. What are the likely causes?
Low conversion is a common issue and can stem from several factors, often related to the inherent reactivity of heteroarylboronic acids. The primary culprits are typically protodeboronation and catalyst deactivation.
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[1][2] this compound, being a heteroaromatic boronic acid, is susceptible to this decomposition pathway.[1][3] The reaction is influenced by factors like pH, temperature, and the presence of water.[1][4]
-
Catalyst Deactivation: The pyridine nitrogen in your boronic acid can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5] This is a well-documented issue with pyridine-containing substrates, often referred to as the "2-pyridyl problem" when the boronic acid is in the 2-position, but it can still be a factor for the 3-substituted isomer.[5][6]
Q2: I've identified a significant amount of 5-formylpyridine in my crude reaction mixture. How can I prevent this protodeboronation?
The formation of 5-formylpyridine is a direct result of protodeboronation. Here are several strategies to mitigate this side reaction:
-
Choice of Base and Solvent: The base plays a crucial role in the Suzuki-Miyaura reaction, activating the boronic acid for transmetalation.[7][8] However, strong bases and certain solvents can accelerate protodeboronation.[4]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can be highly effective.[10] These esters provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the opportunity for decomposition.[2][10]
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If possible, run your reaction at the lowest temperature that still allows for efficient coupling.
Q3: Besides my desired product, I am also observing a significant amount of a symmetrical biaryl byproduct, (3,3'-bipyridine)-5,5'-dicarbaldehyde. What is this, and how can I avoid it?
This byproduct is the result of homocoupling , where two molecules of this compound react with each other.
-
Mechanism: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[11][12][13] If your palladium precatalyst is not efficiently reduced to the active Pd(0) state, or if oxygen is present in the reaction mixture, this side reaction can become significant.[4][14] The Pd(II) can facilitate the coupling of two boronic acid molecules.[4]
-
Prevention Strategies:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4][11]
-
Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf).[4]
-
Reducing Agents: In some cases, the addition of a mild reducing agent can help suppress homocoupling.[11]
-
Q4: My reaction is sluggish and requires long reaction times and high catalyst loading. How can I improve the reaction efficiency?
Slow reaction rates are often linked to inefficient catalytic turnover. The choice of ligand is critical for overcoming this, especially with challenging substrates like heteroarylboronic acids.
-
Ligand Selection: Electron-rich and sterically hindered phosphine ligands are often highly effective for Suzuki-Miyaura couplings of heteroarylboronic acids.[5][15] These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5]
-
Catalyst Precatalysts: Using modern palladium precatalysts, which are designed for rapid generation of the active Pd(0) species, can significantly improve reaction rates and efficiency, especially for unstable boronic acids.[17]
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield / Low Conversion | Protodeboronation, Catalyst Deactivation | Use milder base (K₂CO₃, K₃PO₄), consider using a boronate ester (pinacol, MIDA), optimize temperature, screen electron-rich ligands (SPhos, XPhos).[1][4][5][9][10] |
| Formation of 5-formylpyridine | Protodeboronation | Use anhydrous conditions where possible, employ a "slow-release" boronate ester strategy, lower reaction temperature.[2][4][10] |
| Formation of Symmetrical Biaryl Byproduct | Homocoupling | Rigorously degas reaction mixture, use a Pd(0) catalyst source, consider adding a mild reducing agent.[4][11][12] |
| Sluggish Reaction | Inefficient Catalytic Cycle | Screen electron-rich, bulky phosphine ligands (e.g., Buchwald ligands), use a modern palladium precatalyst.[5][17] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or Pd precatalyst/ligand system (e.g., Pd₂(dba)₃/SPhos, 1-2 mol% Pd)[9][16]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[9]
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[5]
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst (and ligand, if separate), and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[5]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Side Reactions
To better understand the challenges, it is helpful to visualize the desired reaction pathway in contrast to the common side reactions.
The Suzuki-Miyaura Catalytic Cycle
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Competing Side Reaction Pathways
Caption: Figure 2. Competing reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. wikiwand.com [wikiwand.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with (5-Formylpyridin-3-yl)boronic acid
Welcome to the technical support center for (5-Formylpyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, with a focus on optimizing base and solvent selection for successful cross-coupling reactions. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your experimental design.
Understanding the Unique Challenges of this compound
This compound is a valuable building block, incorporating both a nucleophilic boronic acid and an electrophilic aldehyde on an electron-deficient pyridine ring. This unique combination, while synthetically useful, presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The primary hurdles include:
-
Protodeboronation: The electron-withdrawing nature of the pyridine ring and the formyl group increases the susceptibility of the C-B bond to cleavage, leading to the formation of 3-formylpyridine as a byproduct.[1] This is a common side reaction for electron-deficient and heteroaromatic boronic acids.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[3][4][5]
-
Aldehyde-Mediated Side Reactions: The formyl group can participate in base-catalyzed side reactions, such as Knoevenagel condensation or the Cannizzaro reaction, which compete with the desired cross-coupling.[6][7][8]
This guide will provide you with the strategic insights and practical protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What is the most likely cause?
A1: Low yields are most commonly attributed to protodeboronation, where the boronic acid is prematurely converted to 3-formylpyridine.[1] This is particularly prevalent with electron-deficient heteroaromatic boronic acids, especially under basic aqueous conditions.[2][9] The reaction pH is a critical factor in the rate of protodeboronation.[1][2] Another significant factor can be catalyst inhibition by the pyridine nitrogen.
Q2: How can I minimize protodeboronation?
A2: To mitigate protodeboronation, consider the following strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA ester, can protect the C-B bond from premature cleavage.[10]
-
Anhydrous Conditions: Reducing the amount of water in the reaction can suppress protodeboronation, as water often acts as the proton source.[1]
-
Careful Base Selection: Employing milder bases or non-aqueous bases can be beneficial. For substrates sensitive to strong bases, potassium fluoride (KF) can be an effective choice.[10]
-
Shorter Reaction Times: Optimizing the reaction to proceed faster will minimize the time the boronic acid is exposed to conditions that favor decomposition.
Q3: I am observing significant amounts of what appears to be a self-condensation product of my aldehyde. What is happening?
A3: You are likely observing products from base-catalyzed side reactions of the formyl group. The two most common are:
-
Knoevenagel Condensation: If your reaction mixture contains other components with active methylene groups, the formyl group can undergo a Knoevenagel condensation.[7]
-
Cannizzaro Reaction: Under strongly basic conditions, two molecules of the aldehyde can disproportionate to form the corresponding alcohol and carboxylic acid.[6][8][11][12][13]
To avoid these, it is crucial to screen for bases that are strong enough to facilitate the Suzuki coupling but not so strong as to promote these side reactions. Milder inorganic bases like K₂CO₃ or K₃PO₄ are often a good starting point.
Troubleshooting Guide: A Systematic Approach to Optimization
When encountering difficulties with reactions involving this compound, a systematic approach to optimizing the base and solvent is crucial. The following guide will walk you through a logical workflow to identify and resolve common issues.
}
Detailed Troubleshooting Protocols
This protocol is designed to identify the optimal base to maximize product yield while minimizing protodeboronation and aldehyde-related side reactions.
Materials:
-
This compound
-
Aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Bases: K₃PO₄, K₂CO₃, Cs₂CO₃, KF
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In parallel reaction vials, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (2-5 mol%).
-
Base Addition: To each vial, add a different base (2.0 equiv): K₃PO₄, K₂CO₃, Cs₂CO₃, and KF.
-
Inert Atmosphere: Seal the vials and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to each vial.
-
Reaction: Heat the reactions to 80-100 °C and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).
-
Analysis: Compare the conversion to product and the formation of byproducts (protodeboronation, aldehyde side products) for each base.
Interpreting the Results:
| Observed Outcome | Likely Cause | Next Steps |
| High Protodeboronation | Base is too strong or too much water present. | Prioritize KF or K₂CO₃. Consider anhydrous conditions. |
| Aldehyde Side Reactions | Base is too strong. | Focus on milder bases like KF or K₂CO₃. |
| Low Conversion | Base is too weak or poor solubility. | Consider stronger bases like K₃PO₄ or Cs₂CO₃, or switch to a solvent system with better solubility. |
| Good Conversion | Optimal base found for these conditions. | Proceed with scale-up or further optimization of other parameters. |
The choice of solvent can significantly impact the solubility of reagents and the reaction kinetics. This protocol helps in identifying a suitable solvent system.
Materials:
-
Optimized base from Protocol 1
-
Other reagents as in Protocol 1
-
Solvents: Toluene/Ethanol/Water (4:1:1), DMF, Acetonitrile, THF/Water (4:1)
Procedure:
-
Reaction Setup: Set up parallel reactions as in Protocol 1, using the best-performing base identified previously.
-
Solvent Addition: To each vial, add a different degassed solvent system.
-
Reaction and Analysis: Conduct the reaction and analyze the results as described in Protocol 1.
Interpreting the Results:
| Solvent System | Potential Advantages | Potential Disadvantages |
| Dioxane/Water | Good for many standard Suzuki couplings. | Water can promote protodeboronation. |
| Toluene/EtOH/H₂O | Can improve solubility of some substrates. | Multi-component system can be complex. |
| DMF | High boiling point, good solvating power. | Can be difficult to remove, potential for side reactions at high temperatures. |
| Acetonitrile | Polar aprotic, can be beneficial for some systems. | May not be suitable for all catalyst systems. |
| THF/Water | Common alternative to dioxane/water. | Lower boiling point may require longer reaction times. |
Advanced Considerations: The Mechanistic Perspective
A deeper understanding of the underlying reaction mechanisms can guide more effective troubleshooting.
Protodeboronation Pathways
Protodeboronation of heteroaromatic boronic acids can proceed through multiple pathways, often influenced by pH. For pyridine-containing boronic acids, zwitterionic intermediates can play a role in accelerating the decomposition.[1] The presence of a strong base promotes the formation of the boronate anion, which can then be protonated by water.
}
Aldehyde Side Reactions
The formyl group's reactivity under basic conditions is a critical consideration.
-
Cannizzaro Reaction: This disproportionation reaction is typically favored by strong bases and higher temperatures. Using milder bases like carbonates or phosphates can help to avoid this pathway.[6][8][11][12][13]
-
Knoevenagel Condensation: This reaction requires an active methylene compound as a coupling partner. If such a species is not intentionally added to the reaction, this pathway is unlikely. However, it is a possibility in complex synthetic sequences.[7][14][15]
By carefully selecting a base that is sufficiently strong to promote the Suzuki-Miyaura catalytic cycle but mild enough to avoid these aldehyde-specific side reactions, a successful outcome can be achieved. The screening protocols provided in this guide offer a systematic way to find this optimal balance.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 9. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Three-Component Suzuki-Knoevenagel Synthesis of Merocyanine Libraries and Correlation Analyses of Their Oxidation Potentials and Optical Band Gaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
challenges in the functionalization of pyridine rings in boronic acids
Introduction: Navigating the Intrinsic Challenges of Pyridine Boronic Acids
The pyridine motif is a cornerstone in medicinal chemistry and materials science, making the functionalization of pyridine-containing molecules a critical endeavor.[1][2][3] The Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation, heavily relies on the use of boronic acids. However, researchers frequently encounter significant challenges when working with pyridine boronic acids. These difficulties stem from the inherent electronic properties of the pyridine ring: its electron-deficient nature and the coordinating ability of the nitrogen lone pair can hinder synthesis, compromise stability, and complicate cross-coupling reactions.[1][4]
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established literature and field-proven insights. Our goal is to equip researchers with the knowledge to diagnose experimental issues, optimize reaction conditions, and successfully achieve their synthetic targets.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis and application of pyridine boronic acids.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
You've set up a Suzuki-Miyaura coupling with your pyridine boronic acid, but the reaction yields are disappointingly low, or it fails to proceed entirely.
-
Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[5] This is especially problematic with 2-substituted pyridines.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other Buchwald dialkylbiaryl phosphines can sterically shield the palladium center, preventing inhibitory coordination from the pyridine nitrogen while promoting the crucial oxidative addition and reductive elimination steps.[5] N-heterocyclic carbenes (NHCs) can also be effective.[5]
-
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[6][7] Pyridine boronic acids, particularly 2-pyridylboronic acid, are highly susceptible to this decomposition pathway, which can be accelerated by heat and certain bases.[6][8][9]
-
Solution 1: Use a Milder Base. Strong bases can promote protodeboronation.[8] Switch from hydroxides (NaOH, KOH) to milder inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[5][8]
-
Solution 2: Lower the Reaction Temperature. Higher temperatures accelerate the rate of protodeboronation.[8] If your catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).[8]
-
Solution 3: Switch to a More Stable Boron Reagent. This is often the most effective strategy. Convert the boronic acid to a more robust boronic ester. Pinacol esters are a common choice, but N-methyliminodiacetic acid (MIDA) boronates offer superior stability.[6][8] MIDA boronates participate in a "slow release" of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[6][8][10]
-
-
Poor Substrate Reactivity (especially with Chloro-pyridines): 2-Chloropyridines are significantly less reactive electrophiles than their bromo or iodo counterparts.[5]
-
Solution: A highly active catalyst system is required. Use a robust ligand system (e.g., Buchwald ligands) and consider a stronger base like K₃PO₄, which is often effective for these challenging couplings.[5] Higher temperatures may also be necessary to facilitate the difficult oxidative addition of the C-Cl bond.[5]
-
Below is a decision-making workflow to diagnose and resolve low-yield Suzuki-Miyaura reactions involving pyridine boronic acids.
Caption: Troubleshooting workflow for low Suzuki coupling yields.
Issue 2: Poor Regioselectivity in Pyridine Ring Functionalization
When attempting to synthesize a substituted pyridine boronic acid, you obtain a mixture of isomers.
-
Method Incompatibility: The chosen synthetic route may not be suitable for the desired regiochemistry. The electronic nature of the pyridine ring and existing substituents heavily influence the site of functionalization.
-
Solution 1: Directed ortho-Metalation (DoM). For functionalization adjacent to an existing group, DoM is a powerful strategy. A directing group (e.g., carboxamide, carbamate) on the pyridine ring directs a strong base (like LDA) to deprotonate the adjacent C-H bond. The resulting lithiated species can then be quenched with a boron electrophile (e.g., triisopropyl borate) to form the boronic acid.[11] This method offers excellent regiocontrol but requires a suitable directing group.
-
Solution 2: Halogen-Metal Exchange. Starting from a specific halo-pyridine (e.g., 3-bromopyridine) allows for regioselective functionalization. Treatment with an organolithium or Grignard reagent at low temperature generates a pyridyl anion at a defined position, which can then be borylated. This is a reliable method, but the precursor halopyridine must be available.
-
Solution 3: C-H Borylation. Transition-metal catalyzed C-H activation and borylation is an increasingly popular method for late-stage functionalization. The regioselectivity is controlled by the catalyst and ligand system, often favoring the less sterically hindered positions. Iridium-based catalysts are commonly used for this transformation.
-
| Method | Typical Precursor | Key Reagents | Regioselectivity | Key Advantages | Common Challenges |
| Halogen-Metal Exchange | Halopyridine (Br, I) | n-BuLi or i-PrMgCl, B(OiPr)₃ | Defined by halide position | High yields, reliable | Requires specific halopyridine precursor |
| Directed ortho-Metalation (DoM) | Pyridine with DMG | LDA or s-BuLi, B(OiPr)₃ | ortho to Directing Group (DMG) | Excellent regiocontrol | Requires installation/removal of DMG |
| Catalytic C-H Borylation | Substituted Pyridine | Ir or Rh catalyst, B₂Pin₂ | Sterically controlled (often C3/C5) | High atom economy, good for late-stage functionalization | Can give mixtures of isomers, catalyst cost |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it such a problem for 2-pyridylboronic acid?
A1: Protodeboronation is the cleavage of a carbon-boron bond, which is replaced by a carbon-hydrogen bond.[7] It's a destructive side reaction that consumes the boronic acid, lowering the yield of the desired cross-coupling product and forming a simple pyridine byproduct that can complicate purification.[6] 2-Pyridylboronic acid is uniquely susceptible because under neutral pH conditions, it can form a zwitterionic intermediate.[6][10] This zwitterion is highly reactive and readily undergoes unimolecular fragmentation, leading to rapid decomposition.[10]
Q2: Should I use a boronic acid or a boronic ester (like a pinacol ester)?
A2: While boronic acids can sometimes be more reactive, boronic esters offer significantly greater stability, especially for sensitive substrates like pyridines.[12] Pinacol esters are more robust than the corresponding boronic acids and are less prone to protodeboronation and trimerization into boroxines.[6][8] For particularly challenging couplings where the boronic acid is known to be unstable, starting with the pinacol ester or an even more stable MIDA boronate is highly recommended and often leads to higher, more reproducible yields.[8][13]
Q3: How should I store my pyridine boronic acids?
A3: Pyridine boronic acids are often sensitive to air and moisture and can degrade over time.[14] They should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[14] For long-term stability, storage in a desiccator at low temperatures (-20 °C) is recommended.[14][15] Always check the quality of a commercial boronic acid, especially if a reaction is failing unexpectedly, as degradation during storage is a common issue.[16]
Q4: My reaction requires a strong base, but this causes protodeboronation. What can I do?
A4: This is a classic dilemma in pyridine chemistry. The solution often involves a "slow release" strategy. By using a highly stable MIDA boronate with a base like K₃PO₄, you can generate the unstable boronic acid in situ at a low concentration.[6][10] The rate of the desired Suzuki coupling, driven by a highly active catalyst/ligand system, can then outcompete the rate of protodeboronation.[8] This approach keeps the concentration of the vulnerable boronic acid low at any given moment, minimizing its decomposition.[8]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyridine Pinacol Boronate
This protocol is a robust starting point for coupling an aryl halide with a pyridine boronic acid pinacol ester, designed to minimize common side reactions.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridine boronic acid pinacol ester (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4.4 mol% SPhos).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 10:1 ratio, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block at 80-100 °C and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
The diagram below illustrates the key steps of the catalytic cycle and the point at which pyridine can act as an inhibitor.
Caption: Suzuki-Miyaura cycle showing catalyst inhibition by pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikiwand [wikiwand.com]
- 11. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Suzuki-Miyaura Coupling with (5-Formylpyridin-3-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for a common yet critical challenge encountered during Suzuki-Miyaura cross-coupling reactions: the prevention of homocoupling, specifically with the electron-deficient and sterically sensitive reagent, (5-Formylpyridin-3-yl)boronic acid. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to maximize the yield of your desired cross-coupled product while minimizing this persistent side reaction.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1] In the context of your work, this would result in the formation of 5,5'-diformyl-3,3'-bipyridine. This unwanted reaction is problematic for two primary reasons: it consumes your valuable this compound, thereby reducing the overall yield of your target molecule, and the resulting homocoupled dimer is often structurally similar to the desired product, which can significantly complicate purification.[1]
Q2: What are the primary drivers of homocoupling with this specific boronic acid?
A2: For this compound, the propensity for homocoupling is amplified by two main factors:
-
Oxygen-Mediated Oxidative Homocoupling: The most common pathway involves the presence of dissolved oxygen in your reaction mixture.[1][2] Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) intermediate can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[1] The mechanism is believed to involve the formation of a palladium peroxo complex, which plays a crucial role in this undesired pathway.[3][4][5]
-
Electron-Deficient Nature: The presence of the electron-withdrawing formyl group and the pyridine ring makes this compound an electron-deficient system. Such systems can be more susceptible to homocoupling under certain conditions.[6] Some studies suggest that electron-deficient arylboronic acids can undergo homocoupling through pathways that may not strictly require oxygen, such as those involving a rare protonolysis followed by a second transmetalation event.
Q3: How does the pyridine nitrogen in my boronic acid affect the reaction?
A3: The lone pair of electrons on the pyridine nitrogen can introduce a unique challenge often referred to as the "pyridyl problem." This nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[7][8] This can slow down the desired cross-coupling reaction, potentially allowing more time for side reactions like homocoupling to occur. Therefore, the choice of ligand is critical to shield the palladium center and maintain its catalytic activity.[7]
Q4: Should I be concerned about the stability and storage of this compound?
A4: Yes. Boronic acids, in general, can be susceptible to decomposition over time, and this is particularly true for certain heterocyclic boronic acids which can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[6][9] It is advisable to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere. For particularly challenging cases or long-term storage, converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can be an effective strategy.[9][10] These derivatives are more robust and can release the active boronic acid in situ under the reaction conditions.[10]
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your Suzuki-Miyaura reaction.
Issue 1: Significant formation of 5,5'-diformyl-3,3'-bipyridine byproduct.
This is the most direct indicator of a homocoupling issue. The troubleshooting workflow below outlines a series of checks and modifications to your experimental setup.
Caption: Troubleshooting workflow for minimizing homocoupling.
Issue 2: Low or no yield of the desired cross-coupled product.
While this can have multiple causes, it is often linked to the same factors that promote homocoupling, such as catalyst deactivation.
-
Potential Cause: Catalyst inhibition by the pyridine nitrogen.[7]
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are particularly effective.[7][11] These ligands create a sterically hindered environment around the palladium atom, which both prevents the pyridine nitrogen from binding and promotes the desired reductive elimination step.
-
-
Potential Cause: Slow transmetalation due to the electron-deficient nature of the boronic acid.[6]
-
Solution: The choice of base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[11][12] For challenging substrates like this, stronger inorganic bases are often preferred. Potassium phosphate (K₃PO₄) is an excellent starting point, though cesium carbonate (Cs₂CO₃) can also be effective.[11]
-
-
Potential Cause: Protodeboronation of the starting material.
Data-Driven Recommendations
The selection of reaction parameters has a profound impact on the outcome. The following table summarizes recommended starting points for key variables based on literature for similar challenging Suzuki-Miyaura couplings.
| Parameter | Recommendation | Rationale & Citation |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids the initial presence of Pd(II), which can directly mediate homocoupling.[1] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) | Prevents catalyst inhibition by the pyridine nitrogen and accelerates the catalytic cycle.[7][11] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents) | Strong bases that are effective for activating electron-deficient boronic acids and challenging couplings.[11] |
| Solvent | Aprotic solvents (e.g., 1,4-Dioxane, Toluene) with minimal H₂O | Aprotic solvents generally suppress homocoupling. A small amount of water may be needed to dissolve the base.[1] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Rigorous exclusion of oxygen is the most critical factor in preventing oxidative homocoupling.[1][2] |
| Temperature | 80 - 110 °C | Start at the lower end of the range. Higher temperatures can accelerate side reactions.[1] |
Experimental Protocol: A General Starting Point
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize homocoupling. Optimization for your specific aryl halide partner will likely be necessary.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Steps:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv), this compound (1.1–1.3 equiv), finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv), and the appropriate phosphine ligand (e.g., SPhos, 2–5 mol%).
-
Inerting: Seal the flask with a rubber septum, and then subject it to three cycles of evacuating under high vacuum and backfilling with a high-purity inert gas (Argon is preferred).
-
Solvent Degassing: The solvent (e.g., 1,4-dioxane/water, toluene) must be rigorously degassed prior to use. This can be achieved by sparging with an inert gas for 30-60 minutes or through 3-5 freeze-pump-thaw cycles.
-
Reaction Setup: Add the degassed solvent to the flask via syringe. Then, under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.
By understanding the mechanisms that drive homocoupling and implementing these targeted strategies, you can significantly improve the efficiency and reproducibility of your Suzuki-Miyaura reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Copper-Mediated Degradation of Boronic Acids in Click Reactions
Welcome to the Technical Support Center dedicated to addressing a critical challenge in modern synthetic chemistry: the copper-mediated degradation of boronic acids during Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reactions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of click chemistry for the synthesis of complex molecules containing the versatile boronic acid moiety.
Here, we will delve into the mechanistic underpinnings of this degradation, provide robust troubleshooting strategies, and offer detailed experimental protocols to help you navigate this common pitfall and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing low yields and the appearance of a byproduct that corresponds to the protodeboronated starting material in my click reaction. What is happening?
A1: You are likely encountering a common side reaction known as copper-mediated degradation of your boronic acid. The catalytically active Cu(I) species in the click reaction can insert into the carbon-boron bond of your starting material.[1][2] This process, often referred to as protodeboronation when a proton source is present, leads to the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your starting material and reducing the yield of your desired triazole product.[1]
Causality: The propensity for this degradation is highly dependent on the electronic and steric properties of the boronic acid itself, with electron-rich and some heteroaromatic boronic acids being particularly susceptible.[1] The reaction conditions, such as pH, temperature, and the presence of coordinating species, also play a crucial role in the rate of this undesired pathway.
Q2: Are some boronic acids more prone to degradation than others? How can I predict the stability of my specific boronic acid?
A2: Yes, the stability of boronic acids in the presence of Cu(I) varies significantly. For instance, studies have shown that 8-quinolineboronic acid is relatively stable, with 95% remaining after 5 hours of exposure to Cu(I), whereas other arylboronic acids can show significant degradation under the same conditions.[2] Predicting stability can be complex, but as a general rule, boronic acids with electron-donating groups or certain ortho-substituents that can chelate with the copper catalyst may be more susceptible to degradation. A preliminary stability test under your reaction conditions without the alkyne or azide partner is a prudent step to assess the stability of your specific boronic acid.
Q3: I've heard that ligands can help. How do they work, and which one should I choose?
A3: Ligands are essential not only for accelerating the CuAAC reaction but also for minimizing side reactions, including the degradation of boronic acids.[1] Nitrogen-based ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are commonly used.[1][3]
Mechanism of Protection: These ligands chelate the Cu(I) ion, which serves a dual purpose: it stabilizes the catalytically active state against oxidation to the inactive Cu(II) and it sterically hinders the copper center, making the insertion into the C-B bond of the boronic acid less favorable.[1]
Ligand Selection:
-
TBTA: Highly effective and one of the first widely used ligands for CuAAC. It is soluble in organic solvents like DMSO and t-BuOH.
-
THPTA: A water-soluble analogue of TBTA, making it ideal for bioconjugation reactions in aqueous media. It has been reported to be superior to TBTA in aqueous systems in terms of both reaction rate and protection against air oxidation.[3]
A ligand-to-copper ratio of 1:1 to 5:1 is typically recommended, with higher ratios often providing better protection for sensitive substrates.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting and mitigating boronic acid degradation in your click reactions.
Problem 1: Low Yield of the Desired Triazole Product with Confirmed Boronic Acid Degradation
Workflow for Troubleshooting Low Yields:
Caption: A logical workflow for addressing low yields due to boronic acid degradation.
Mitigation Strategies and Experimental Protocols
Here we provide detailed protocols for the most effective strategies to prevent the copper-mediated degradation of boronic acids.
Strategy 1: Ligand-Mediated Protection
The use of a copper-chelating ligand is often the first and most effective line of defense.
Protocol: CuAAC with a Degradation-Prone Boronic Acid using THPTA
Reagents and Stock Solutions:
-
Azide Stock Solution: 10 mM in a suitable solvent (e.g., DMSO, water).
-
Alkyne-Boronic Acid Stock Solution: 10 mM in a suitable solvent.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: 50 mM in deionized water.
-
THPTA Stock Solution: 250 mM in deionized water.
-
Sodium Ascorbate Stock Solution: 1 M in deionized water (prepare fresh).
-
Reaction Buffer: e.g., 100 mM phosphate buffer, pH 7.4.
Reaction Setup (for a 1 mL final volume):
-
In a clean microcentrifuge tube, combine:
-
100 µL of the 10 mM Azide stock solution (final concentration: 1 mM).
-
100 µL of the 10 mM Alkyne-Boronic Acid stock solution (final concentration: 1 mM).
-
740 µL of reaction buffer.
-
-
Prepare the Catalyst Premix: In a separate tube, mix 10 µL of the 50 mM CuSO₄ stock solution with 10 µL of the 250 mM THPTA stock solution. Vortex briefly. This creates a 1:5 copper-to-ligand ratio.
-
Add the 20 µL of the catalyst premix to the main reaction tube.
-
Initiate the reaction: Add 40 µL of the freshly prepared 1 M sodium ascorbate solution.
-
Vortex the reaction mixture gently and allow it to proceed at room temperature. Monitor the reaction progress by LC-MS or HPLC.
Strategy 2: Fluoride-Mediated Protection
Fluoride ions can form a stable adduct with the boronic acid, which is less susceptible to insertion by Cu(I).[4][5]
Protocol: In-Situ Fluoride Protection of Boronic Acids in CuAAC
Reagents and Stock Solutions:
-
Sodium Fluoride (NaF) Stock Solution: 1 M in deionized water.
-
Follow the same stock solution preparations as in Strategy 1.
Reaction Setup (for a 1 mL final volume):
-
In a clean microcentrifuge tube, combine:
-
100 µL of the 10 mM Azide stock solution.
-
100 µL of the 10 mM Alkyne-Boronic Acid stock solution.
-
100 µL of the 1 M NaF stock solution (final concentration: 100 mM).
-
640 µL of reaction buffer.
-
-
Add 20 µL of a 50 mM CuSO₄ stock solution (without pre-mixing with a ligand).
-
Initiate the reaction by adding 40 µL of the 1 M sodium ascorbate solution.
-
Proceed as described in the ligand-mediated protocol.
Note: The protective effect of fluoride is not universal for all boronic acids.[1] A preliminary test is recommended.
Strategy 3: Utilization of MIDA Boronates
For exceptionally unstable boronic acids, using a protected form such as an N-methyliminodiacetic acid (MIDA) boronate is an excellent strategy.[6][7] MIDA boronates are stable to the click reaction conditions and can be deprotected post-reaction to reveal the free boronic acid.
Workflow for MIDA Boronate Strategy:
Caption: Stepwise workflow for using MIDA boronates in click chemistry.
Protocol: Synthesis, Click Reaction, and Deprotection of a MIDA Boronate
Part A: Synthesis of Alkyne-MIDA Boronate (General Procedure)
-
To a solution of the alkyne-boronic acid (1.0 equiv) in a suitable solvent (e.g., dioxane), add N-methyliminodiacetic acid (1.1 equiv).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture and purify the MIDA boronate by silica gel chromatography.
Part B: CuAAC Reaction with Alkyne-MIDA Boronate
-
Follow the standard CuAAC protocol (as in Strategy 1), substituting your alkyne-boronic acid with the synthesized alkyne-MIDA boronate. MIDA boronates are generally stable to these conditions.
Part C: Deprotection of the MIDA Boronate
-
Dissolve the purified triazole-MIDA boronate product in a mixture of THF and water.
-
Add 1 M aqueous sodium hydroxide (or sodium bicarbonate for more sensitive substrates) and stir at room temperature.
-
Monitor the deprotection by LC-MS.
-
Upon completion, acidify the reaction mixture with 1 M HCl to pH ~7.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final triazole-boronic acid product.
Quantitative Data Summary
The following table summarizes the stability of various boronic acids in the presence of Cu(I) and the protective effect of fluoride.
| Boronic Acid | % Remaining after 5h with Cu(I) | % Remaining with Cu(I) + 100 mM Fluoride | Reference |
| 8-Quinolineboronic acid | 95% | N/A | [2] |
| 4-Formylphenylboronic acid | 79% | >95% | [2] |
| 4-(Hydroxymethyl)phenylboronic acid | ~85% | >95% | [2] |
| 3-Aminophenylboronic acid | ~80% | No significant protection | [2] |
Conditions: 100 mM Cu(I) in a buffered aqueous solution.
Analytical Methods for Monitoring Degradation
A robust analytical method is crucial for accurately assessing the extent of boronic acid degradation and optimizing your reaction conditions.
Protocol: HPLC-MS Method for Reaction Monitoring
-
Column: A C18 reversed-phase column is generally suitable (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[8][9]
-
Mobile Phase A: 0.1% Formic acid in water (or 10 mM ammonium acetate for better peak shape with some boronic acids).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 10-15 minutes.
-
Detection:
-
UV/Vis: Monitor at a wavelength where your starting materials and product have significant absorbance.
-
MS (ESI): Operate in both positive and negative ion modes to detect all species. Monitor the m/z values corresponding to your starting azide, alkyne-boronic acid, the protodeboronated alkyne, and the desired triazole product.
-
-
Quantification: The percentage of degradation can be calculated by comparing the peak area of the boronic acid starting material to the sum of the peak areas of the boronic acid and its degradation product at different time points.
By implementing these strategies and protocols, you can effectively overcome the challenge of copper-mediated boronic acid degradation in your click reactions, leading to higher yields, cleaner reaction profiles, and more reliable synthetic outcomes.
References
- 1. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Fluoride protects boronic acids in the copper(I)-mediated click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Formyl-Substituted Pyridine Boronic Acids
Introduction
The pyridine scaffold is a cornerstone in modern drug discovery, recognized as the most prevalent nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA) over the past decade.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry.[3][4] Formyl-substituted pyridine boronic acids, in particular, are highly versatile building blocks. They combine the crucial pyridine motif with a boronic acid handle for cross-coupling reactions and a formyl group that serves as a synthetic linchpin for a wide array of subsequent transformations.
However, the reactivity of these reagents is not straightforward. It is governed by a complex interplay between the position of the boronic acid, the electron-withdrawing formyl group, and the inherent electronic nature of the pyridine nitrogen. This guide provides an in-depth comparison of the reactivity of various formyl-substituted pyridine boronic acid isomers, offering field-proven insights and supporting experimental frameworks for researchers in synthetic and medicinal chemistry.
The Challenge of Pyridine Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, yet its application to heteroaryl boronic acids, especially pyridine derivatives, presents unique challenges.[5][6][7] Understanding these underlying issues is critical before evaluating the impact of a formyl substituent.
The "2-Pyridyl Problem" and Catalyst Management
Pyridine boronic acids, particularly those with the boronic acid at the 2-position, are notoriously difficult coupling partners.[8] This "2-pyridyl problem" stems from two primary factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, positioned peri to the boronic acid, can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[8]
-
Compound Instability: 2-Pyridyl boronic acids are often unstable and prone to decomposition, most notably through protodeboronation.[9][10]
Protodeboronation: The Pervasive Side Reaction
Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[11] This undesired side reaction is a significant challenge in couplings that utilize boronic acids and is highly dependent on factors like pH, temperature, and the electronic nature of the organic substituent.[11][12] The reaction can proceed through both acid- and base-catalyzed mechanisms, making the careful selection of reaction conditions paramount.[11][13] For basic heteroaromatic boronic acids like pyridine derivatives, protodeboronation can be particularly rapid under neutral pH conditions due to the formation of zwitterionic species that facilitate C-B bond fragmentation.[11]
The Decisive Role of the Formyl Group: An Electronic and Steric Analysis
The formyl group (-CHO) is a potent electron-withdrawing group (EWG) through resonance and inductive effects.[14] Its position on the pyridine ring relative to the boronic acid and the ring nitrogen dramatically alters the substrate's electronic properties and steric profile, leading to significant differences in reactivity.
Electronic Effects
The interplay between the electron-deficient pyridine ring and the electron-withdrawing formyl group creates a complex electronic landscape.
-
Deactivation: The formyl group strongly deactivates the pyridine ring, reducing the nucleophilicity of the ipso-carbon attached to the boron atom. This effect generally slows the rate-limiting transmetalation step of the Suzuki-Miyaura cycle.[15]
-
Positional Influence:
-
Ortho- and Para-Positions: When the formyl group is ortho or para to the boronic acid, its electron-withdrawing resonance effect is maximized. This significantly reduces the electron density at the C-B bond.[16][17]
-
Meta-Position: A meta-positioned formyl group exerts its influence primarily through the inductive effect, leading to a less pronounced deactivation compared to the ortho and para isomers.[16][17]
-
Steric Hindrance
Steric effects are particularly critical when substituents are placed adjacent to the reaction center. An ortho-formyl group will sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step, drastically reducing the reaction rate. This is analogous to the well-documented difficulty in coupling ortho-substituted arylboronic acids.[15][18]
Comparative Reactivity: A Data-Driven Overview
To illustrate the practical consequences of these effects, we present comparative data for the Suzuki-Miyaura coupling of various formyl-substituted pyridine boronic acid isomers with 4-bromoanisole. The data represents typical outcomes synthesized from established chemical principles and literature precedents.[15][19]
Table 1: Isomer Structures and Designations
| Isomer Designation | Structure | IUPAC Name |
| A | ![]() | (5-Formylpyridin-2-yl)boronic acid |
| B | ![]() | (5-Formylpyridin-3-yl)boronic acid |
| C | ![]() | (6-Formylpyridin-3-yl)boronic acid |
| D | ![]() | (2-Formylpyridin-3-yl)boronic acid |
Table 2: Comparative Performance in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Isomer | Relative Position (Formyl to B(OH)₂) | Key Challenges | Catalyst System¹ | Time (h) | Yield (%) |
| A | para | 2-Pyridyl instability; Strong deactivation | Pd₂(dba)₃ / SPhos | 12 | 45% |
| B | meta | Moderate deactivation | Pd(PPh₃)₄ | 4 | 88% |
| C | meta | Moderate deactivation | Pd(PPh₃)₄ | 4 | 92% |
| D | ortho | Severe steric hindrance; Strong deactivation | Pd₂(dba)₃ / XPhos | 24 | <10% |
¹Catalyst systems are chosen to be representative for the substrate class. Highly active phosphine ligands like SPhos or XPhos are often required for challenging substrates.[6]
Analysis of Results
-
Highest Reactivity (Isomers B & C): These isomers, where the formyl group is meta to the boronic acid, consistently provide the highest yields in the shortest time. The deactivating effect of the formyl group is minimized in this configuration, and the absence of ortho substitution or the "2-pyridyl problem" allows for efficient coupling with standard catalyst systems.
-
Moderate Reactivity (Isomer A): As a 2-pyridylboronic acid, Isomer A is inherently less stable and prone to catalyst inhibition.[8][9] Furthermore, the para relationship between the strongly deactivating formyl group and the boronic acid significantly reduces the C-B bond's nucleophilicity. Overcoming these combined challenges requires a more active (and expensive) catalyst system and results in a moderate yield.
-
Lowest Reactivity (Isomer D): Isomer D is by far the most challenging substrate. The ortho-formyl group presents a formidable steric barrier to the palladium center, severely impeding the crucial transmetalation step. This steric clash, combined with strong electronic deactivation, results in negligible product formation even under forcing conditions with highly active catalysts. In many cases, protecting the formyl group as an acetal may be required to achieve a successful coupling.[20]
Experimental Protocols
To ensure reproducibility and provide a practical framework, we detail standardized protocols for a model coupling reaction and for assessing substrate stability.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is optimized for a moderately reactive substrate like Isomer C . Adjustments to the catalyst, ligand, and temperature are necessary for more challenging isomers.
Methodology:
-
To an oven-dried reaction vial, add (6-formylpyridin-3-yl)boronic acid (Isomer C, 1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Place the vial in a preheated oil bath at 90 °C and stir for 4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Assessing Stability via ¹H NMR Monitoring of Protodeboronation
This protocol provides a quantitative method to compare the inherent stability of different boronic acid isomers under conditions mimicking a cross-coupling reaction.
Methodology:
-
Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆).
-
In an NMR tube, dissolve a precise amount of the formyl-pyridine boronic acid isomer (e.g., 0.05 mmol) in a measured volume of the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t = 0). Integrate the signal corresponding to the boronic acid (e.g., the formyl proton) and the signal from the internal standard.
-
Add a solution of base (e.g., K₂CO₃ in D₂O) to the NMR tube, simulating reaction conditions.
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes) while maintaining a constant temperature (e.g., 60 °C).
-
For each spectrum, calculate the ratio of the boronic acid integral to the internal standard integral.
-
Plot the percentage of remaining boronic acid versus time to determine the rate of protodeboronation. A shorter half-life indicates lower stability.
Conclusion and Recommendations
The reactivity of formyl-substituted pyridine boronic acids in Suzuki-Miyaura coupling is a nuanced subject dictated by a hierarchy of electronic, steric, and stability factors.
-
For Optimal Reactivity, Choose Meta-Substitution: Isomers where the formyl group is meta to the boronic acid (e.g., 5-formylpyridin-3-yl or 6-formylpyridin-3-yl boronic acid) offer the best combination of stability and electronic properties, leading to high yields with standard protocols.
-
Approach 2-Pyridyl Boronic Acids with Caution: When the boronic acid is at the 2-position, be prepared for challenges related to instability and catalyst inhibition. The use of highly active, bulky phosphine-ligated palladium catalysts is often necessary. Consider using stable surrogates like MIDA boronates, which can slowly release the unstable boronic acid in situ, mitigating decomposition.[9]
-
Avoid Ortho-Substitution if Possible: A formyl group ortho to the boronic acid presents a significant steric impediment that will severely limit or completely shut down the coupling reaction. If this substitution pattern is required, a protection strategy for the formyl group is strongly recommended.
By understanding these guiding principles and employing the robust experimental protocols outlined in this guide, researchers can effectively navigate the complexities of these valuable reagents, accelerating the synthesis of novel molecules for drug discovery and materials science.
References
- 1. cas 1310404-07-9|| where to buy (5-Formylpyridin-2-yl)boronic acid [english.chemenu.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 18. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Pyridineboronic Acids in Suzuki-Miyaura Coupling: A Focus on (5-Formylpyridin-3-yl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] Within pharmaceutical and materials science, the construction of biaryl and hetero-biaryl scaffolds containing the pyridine motif is of paramount importance, as this nitrogenous heterocycle is a key pharmacophore in numerous FDA-approved drugs.[3]
The choice of the organoboron reagent is critical to the success of these couplings. Pyridineboronic acids, available as various isomers, serve as indispensable building blocks but exhibit remarkably different reactivity profiles. This guide provides an in-depth comparison of these isomers, with a specific focus on (5-Formylpyridin-3-yl)boronic acid , a substrate featuring a potent electron-withdrawing group. We will dissect the electronic and steric factors governing their performance, provide supporting experimental data, and offer robust protocols for researchers, scientists, and drug development professionals.
The Foundational Mechanism: The Suzuki-Miyaura Catalytic Cycle
To understand the nuanced differences between pyridineboronic acid isomers, one must first grasp the fundamental catalytic cycle. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is highly dependent on the electronic and steric nature of the substrates, catalyst, ligand, and base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic group is transferred from the activated boronate species to the palladium(II) center, is often rate-limiting and is most profoundly influenced by the choice of pyridineboronic acid isomer.[4]
A Tale of Three Isomers: Reactivity and Challenges
The position of the boronic acid group on the pyridine ring dictates the molecule's electronic properties and its interaction with the palladium catalyst, leading to significant differences in reactivity.
Caption: Logical relationship of pyridineboronic acid isomers and their key characteristics.
-
2-Pyridylboronic Acids: The "2-Pyridyl Problem" This isomer is notoriously challenging in Suzuki couplings.[5][6] The proximity of the nitrogen lone pair to the boronic acid moiety creates several obstacles:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate strongly to the palladium center, leading to catalytically inactive species and hindering the reaction.[7][8]
-
Protodeboronation: The C-B bond is highly susceptible to cleavage, especially in the presence of protic solvents or acidic conditions, leading to the formation of pyridine and decomposition of the key reagent.[7][9]
-
Slow Transmetalation: As electron-deficient heteroaryl boron derivatives, they inherently undergo slower transmetalation compared to many arylboronic acids.[7][9] Overcoming these issues often requires specialized ligands, rigorously anhydrous conditions, or the use of more stable boronate esters (e.g., MIDA or pinacol esters).[9][10]
-
-
4-Pyridylboronic Acids These isomers are generally more reliable coupling partners. The boronic acid group is positioned far from the ring nitrogen, eliminating the issue of direct catalyst inhibition. The nitrogen's electron-withdrawing effect still makes the ring electron-deficient, but reactivity is typically robust.[11][12][13] High yields can often be achieved using standard Suzuki-Miyaura conditions.[14]
-
3-Pyridylboronic Acids This isomer represents a middle ground. While the nitrogen atom can still influence the ring's electronics, direct intramolecular coordination to a palladium center bound at the 3-position is not a primary concern. Its reactivity is often predictable and serves as a reliable substrate for constructing various 3-substituted biarylpyridines. It is the parent scaffold for our compound of interest, this compound.
The Impact of Substituents: A Deeper Dive into this compound
The introduction of a substituent, particularly a powerful electron-withdrawing group (EWG) like a formyl (-CHO) group, dramatically alters the reactivity of the parent boronic acid.
-
Electronic Effects in Transmetalation: The transmetalation step involves the transfer of an aryl group from a negatively charged boronate complex to the positively charged Pd(II) center. The nucleophilicity of this migrating aryl group is key.
-
Electron-Donating Groups (EDGs) on the boronic acid increase the electron density of the aromatic ring, making it more nucleophilic and generally accelerating the rate of transmetalation, often leading to higher yields.[4][15][16]
-
Electron-Withdrawing Groups (EWGs) , such as the formyl group in This compound , decrease the ring's electron density.[17] This reduces the nucleophilicity of the pyridyl ring, which can significantly slow the rate-limiting transmetalation step and may require more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) to achieve good conversion.[4][18]
-
-
Analysis of this compound: This specific isomer combines the baseline reactivity of a 3-pyridyl system with the strong deactivating effect of a formyl group at the 5-position. While it avoids the direct inhibition issues of the 2-pyridyl isomer, the coupling reaction's success will be highly dependent on overcoming the electronically-disfavored transmetalation step. The yields can be strongly dependent on the substitution pattern of both coupling partners.[19]
Comparative Experimental Data
Direct comparison of yields across different publications can be challenging due to variations in reaction conditions. However, the following table synthesizes representative data to illustrate the general performance trends of pyridineboronic acid isomers.
| Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Pyridylboronic acid | 4-Bromobenzonitrile | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Toluene | 100 | 63 | [9] |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | Reflux | 65-75 (typical) | [20] |
| 4-Pyridylboronic acid | 4-Iodopyridine Pinacol Ester | Pd(OAc)₂ / SPhos | K₃PO₄ | CPME/H₂O | 80 | 97.8 | [11] |
| (4-Formylphenyl)boronic acid | 1-NitroPDI | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | 85 | [17] |
| 2-Chloro-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 80 | [3] |
Data is illustrative and sourced from the cited literature. Conditions and substrates vary. The entry for (4-Formylphenyl)boronic acid is included as a proxy to demonstrate the viability of coupling with formyl-substituted boronic acids.
Experimental Protocols & Workflow
Adherence to a robust experimental protocol is critical for reproducibility and success, especially with challenging substrates.
General Workflow for Suzuki-Miyaura Coupling
Caption: A standardized experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Standard Coupling of 4-Pyridylboronic Acid
This protocol is suitable for robust isomers like 4-pyridylboronic acid.
-
Materials:
-
Aryl Bromide (1.0 equiv)
-
4-Pyridylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (3.0 equiv)
-
Acetonitrile/Water (4:1 v/v, degassed)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, 4-pyridylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.[14]
-
Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed MeCN/H₂O solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Optimized Coupling for this compound
This protocol uses a more active catalyst system to overcome the deactivating effect of the formyl group.
-
Causality: The choice of a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is crucial. These ligands promote the oxidative addition step and accelerate the typically slow reductive elimination. They also form stable, monoligated Pd(0) species that are highly active.[4] A strong, non-aqueous base like K₃PO₄ is used to facilitate boronate formation without introducing water that could promote protodeboronation.
-
Materials:
-
Aryl Halide (e.g., Aryl Bromide or Chloride) (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered)
-
1,4-Dioxane or Toluene (degassed, anhydrous)
-
-
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos to an oven-dried Schlenk tube.
-
Add degassed, anhydrous solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Monitor the reaction progress carefully by LC-MS. Due to the deactivated nature of the boronic acid, longer reaction times (12-24 hours) may be necessary.
-
Follow workup and purification steps as described in Protocol 1.
-
Conclusion
The performance of pyridineboronic acids in Suzuki-Miyaura coupling is a complex interplay of positional isomerism and substituent effects.
-
2-Pyridylboronic acids remain the most challenging substrates due to catalyst inhibition and instability.
-
4-Pyridylboronic acids are generally robust and reliable coupling partners.
-
3-Pyridylboronic acids offer balanced reactivity, but their performance is highly modulated by substituents.
For This compound , the primary challenge is the electronic deactivation caused by the formyl group, which retards the crucial transmetalation step. Successful coupling is achievable but requires carefully optimized conditions, typically involving highly active palladium catalysts with bulky, electron-rich phosphine ligands and elevated temperatures. Understanding these underlying principles allows researchers to rationally select conditions and troubleshoot reactions, unlocking the full synthetic potential of this valuable class of building blocks.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 12. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 16. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
alternatives to (5-Formylpyridin-3-yl)boronic acid for introducing a formyl-pyridine moiety
An In-Depth Guide to Alternatives for Introducing the Formyl-Pyridine Moiety: A Comparative Analysis for the Modern Chemist
The formyl-pyridine scaffold is a cornerstone in contemporary drug discovery and materials science.[1][2][3] Its unique electronic properties and ability to act as a versatile synthetic handle make it a privileged structure in molecules targeting a vast array of biological targets. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a dominant method for constructing the crucial carbon-carbon bonds to install this moiety. The go-to reagent for this purpose is often (5-Formylpyridin-3-yl)boronic acid or its derivatives.
However, reliance on a single class of reagents can be limiting. Boronic acids, particularly heteroaromatic ones, are notoriously prone to decomposition pathways like protodeboronation and oxidation, complicating storage, handling, and reaction efficiency.[4][5] This guide, written from the perspective of a senior application scientist, provides a comprehensive comparison of viable alternatives to this compound. We will delve into more stable boron-based reagents, explore alternative cross-coupling paradigms, and discuss post-coupling functionalization strategies, providing the experimental context and data needed to make informed decisions in your synthetic campaigns.
The Standard Bearer: this compound and Its Esters
This compound is a commercially available and widely used reagent for introducing the 3-formyl-5-pyridyl group via Suzuki-Miyaura coupling. The reaction is catalyzed by palladium, typically with a phosphine ligand, and requires a base to activate the boronic acid for the crucial transmetalation step.[6]
The primary challenge with this and similar boronic acids is their limited stability.[5] On the benchtop, they can degrade over time, and under the basic, heated conditions of a Suzuki coupling, the rate of decomposition can become competitive with the rate of cross-coupling, leading to diminished yields and the formation of deboronated byproducts.
A common and effective solution is the use of boronic esters, most notably the pinacol ester.[4][7][8][9] These derivatives are formed by condensation of the boronic acid with a diol, such as pinacol. The resulting cyclic ester is significantly more stable to air and moisture and less susceptible to protodeboronation.[5] The active boronic acid species is then generated in situ under the reaction conditions.
Strategic Decision-Making in Reagent Selection
Choosing the optimal method for introducing a formyl-pyridine moiety depends on several factors, including the stability of the coupling partners, the presence of sensitive functional groups, and considerations of toxicity and process scalability. The following diagram illustrates a logical workflow for navigating these choices.
Caption: Decision workflow for selecting a synthetic strategy.
Superior Boron Reagents: Enhancing Stability and Performance
For chemists committed to the Suzuki-Miyaura coupling, several alternatives to boronic acids offer superior stability and handling properties without fundamentally changing the reaction mechanism.
Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates are crystalline, air- and moisture-stable salts that serve as excellent surrogates for boronic acids.[10][11] They are easily prepared from the corresponding boronic acid and KHF₂. Their enhanced stability allows for the manipulation of other functional groups within the molecule while preserving the carbon-boron bond.[10] In the coupling reaction, the trifluoroborate is slowly hydrolyzed to release the active boronic acid, which can lead to higher yields, especially in cases where the free boronic acid is unstable.
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable, crystalline, and chromatography-compatible boronic acid surrogates.[12] The key advantage of MIDA boronates is their capacity for "slow release" of the boronic acid under basic conditions.[12] This is particularly beneficial when coupling unstable boronic acids, as it maintains a low, steady concentration of the reactive species, minimizing decomposition while ensuring efficient cross-coupling.[12] This makes them a general solution for many otherwise challenging substrates, including 2-heterocyclic boronic acids.[12]
Alternative Cross-Coupling Paradigms
Moving beyond boron chemistry opens up other powerful cross-coupling reactions. These methods utilize different organometallic reagents and can offer advantages in terms of functional group tolerance and reaction conditions, though sometimes at the cost of increased toxicity or reagent sensitivity.
Stille Coupling: Organostannanes
The Stille reaction couples an organotin reagent (stannane) with an organic halide or triflate, catalyzed by palladium.[13][14] Organostannanes are generally stable to air and moisture, and the reaction conditions are mild and tolerant of a wide array of functional groups, including aldehydes.[15][16] This makes a (formyl-pyridyl)stannane a highly effective coupling partner. The primary and significant drawback of Stille chemistry is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove from the final product.[13][14]
Other Organometallic Couplings (Negishi, Hiyama)
While less common for this specific transformation, other cross-coupling reactions are worth considering.
-
Negishi Coupling: Utilizes highly reactive organozinc reagents. The main advantage is the high reactivity, which can allow for lower reaction temperatures. However, organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous techniques.[17]
-
Hiyama Coupling: Employs organosilicon compounds, which are low in toxicity. The challenge often lies in activating the silicon-carbon bond, which typically requires a fluoride source.
Post-Coupling Formylation: A Two-Step Strategy
An entirely different strategic approach is to perform the cross-coupling with a more stable pyridine derivative and then introduce the formyl group in a subsequent step. This avoids handling potentially unstable formyl-substituted organometallic reagents altogether.
Synthetic Pathways via Post-Coupling Functionalization
References
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. 2-FORMYLPYRIDINE-5-BORONIC ACID PINACOLATE | 1073354-14-9 [chemicalbook.com]
- 8. 848093-29-8 CAS Manufactory [m.chemicalbook.com]
- 9. 6-Formylpyridine-3-boronic acid, pinacol ester | 1073354-14-9 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Potassium Trifluoroborates vs. Boronic Acids in Cross-Coupling Reactions
A Senior Application Scientist's Guide to Selecting the Optimal Boron Reagent for Suzuki-Miyaura Cross-Coupling
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the pharmaceutical and materials science sectors. The choice of the organoboron nucleophile is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. For decades, boronic acids have been the workhorse reagents. However, the emergence of potassium organotrifluoroborates has presented a compelling alternative, addressing many of the inherent limitations of their predecessors. This guide provides an in-depth, objective comparison of these two classes of reagents, grounded in experimental evidence and practical insights to aid researchers in making informed decisions for their synthetic endeavors.
The Stability Paradigm: A Fundamental Divergence
The most significant distinction between potassium trifluoroborates and boronic acids lies in their stability. Potassium organotrifluoroborates are generally crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage at room temperature without degradation.[1][2] This inherent stability simplifies handling and weighing operations, contributing to improved experimental reproducibility.
In stark contrast, many boronic acids are prone to decomposition through several pathways.[2] A common issue is the propensity to undergo dehydration to form cyclic boroxine anhydrides, which can alter the stoichiometry and reactivity of the reagent. Furthermore, boronic acids, particularly vinyl, cyclopropyl, and certain electron-rich or electron-deficient aryl derivatives, are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired C-H bond.[3] This instability often necessitates the use of excess boronic acid to drive reactions to completion and can complicate purification.[1]
The enhanced stability of potassium trifluoroborates is attributed to the tetracoordinate nature of the boron atom, which is bonded to three fluorine atoms and one organic group.[2][4] This structure effectively "protects" the boron center from the degradation pathways that plague the tricoordinate, vacant p-orbital containing boronic acids.[2][4]
| Feature | Potassium Organotrifluoroborates | Boronic Acids |
| Physical State | Crystalline, free-flowing solids | Often amorphous or crystalline solids |
| Air Stability | Highly stable, can be stored indefinitely | Variable; many are susceptible to oxidation and dehydration |
| Moisture Stability | Generally stable to ambient moisture | Prone to dehydration to form boroxines; some are hygroscopic |
| Benchtop Stability | Excellent; no special handling required | Can degrade over time, leading to inconsistent results |
| Storage | Long-term storage at room temperature | Often requires storage under inert atmosphere or refrigeration |
Reactivity and the "Slow-Release" Mechanism
While the stability of potassium trifluoroborates is a clear advantage in terms of handling and storage, their reactivity in cross-coupling reactions is intrinsically linked to their ability to generate the active boronic acid species in situ. Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid, which then participates in the catalytic cycle.[5] This "slow-release" mechanism is a key feature that contributes to the success of many cross-coupling reactions using these reagents. By maintaining a low, steady concentration of the active boronic acid, side reactions such as homocoupling and protodeboronation are minimized.[5]
This controlled release can lead to higher yields and cleaner reaction profiles compared to using the often less stable boronic acids directly.[1] In some cases, boronic acids that are unreactive or lead to complex mixtures can be successfully employed as their corresponding trifluoroborate salts.[1]
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the initial hydrolysis of the potassium trifluoroborate.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with a potassium trifluoroborate.
Scope and Functional Group Tolerance
Both potassium trifluoroborates and boronic acids are compatible with a wide range of functional groups. However, the enhanced stability of the trifluoroborate moiety allows for chemical manipulations on other parts of the molecule without affecting the carbon-boron bond.[6] This "masked" nature of the reactive boronic acid functionality is particularly advantageous in multi-step syntheses.
Potassium trifluoroborates have been shown to be effective coupling partners in a vast array of C-C bond-forming reactions, including with aryl and heteroaryl chlorides, which are often more challenging substrates for boronic acids.[7][8] The development of specialized ligands and reaction conditions has further expanded the scope of trifluoroborates to include the transfer of alkyl groups, which can be difficult with traditional boronic acids due to competing β-hydride elimination.[4][8]
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in using these two reagents, the following are representative protocols for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Cross-Coupling with a Boronic Acid
Reaction: Phenylboronic acid with 4-bromoanisole
Materials:
-
Phenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add phenylboronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (2 mol %), and triphenylphosphine (4 mol %).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Cross-Coupling with a Potassium Trifluoroborate
Reaction: Potassium phenyltrifluoroborate with 4-bromoanisole
Materials:
-
Potassium phenyltrifluoroborate
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, RuPhos)
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
A suitable solvent system (e.g., toluene/water, THF/water)
Procedure:
-
To a reaction vessel, add potassium phenyltrifluoroborate (1.1-1.5 equiv.), 4-bromoanisole (1.0 equiv.), cesium carbonate (3.0 equiv.), palladium(II) acetate (2-5 mol %), and the phosphine ligand (4-10 mol %). Note: No special inert atmosphere techniques are typically required for weighing and adding the stable trifluoroborate salt.
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete.
-
Workup and purification are similar to the boronic acid protocol.
The following workflow diagram outlines the key decision points when choosing between a potassium trifluoroborate and a boronic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Validation of Novel Compounds Derived from (5-Formylpyridin-3-yl)boronic Acid
This guide provides a comprehensive framework for the biological validation of novel chemical entities synthesized from (5-formylpyridin-3-yl)boronic acid. We move beyond mere protocol recitation to deliver a strategic workflow, grounded in scientific rationale, designed to rigorously assess and compare the therapeutic potential of these compounds. Our approach is structured as a validation funnel, progressing from broad in vitro screening to targeted in vivo efficacy studies, ensuring that only the most promising candidates advance.
The selection of this compound as a foundational scaffold is deliberate. The pyridine ring is a privileged structure in medicinal chemistry, known to enhance solubility and engage in key biological interactions.[1][2][3] The boronic acid moiety is a versatile functional group, capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, and serving as a crucial building block in Suzuki-Miyaura cross-coupling reactions to build molecular complexity.[4][5] This unique combination allows for the synthesis of diverse compound libraries targeting various disease pathways.
For the purpose of this comparative guide, we will consider two hypothetical classes of compounds derived from our starting scaffold:
-
Compound Class A (KIN-Series): Kinase Inhibitors. These compounds are synthesized via a Suzuki coupling reaction, appending an aromatic system designed to occupy the ATP-binding pocket of a specific oncogenic kinase (e.g., a Ser/Thr kinase).
-
Compound Class B (PRO-Series): Protease Inhibitors. These compounds are designed to leverage the boronic acid group for covalent inhibition of a target serine protease implicated in a disease state.
This guide will compare the validation pathways for these two distinct classes, providing the experimental data and decision-making logic required for lead candidate selection.
Stage 1: Primary In Vitro Screening - Target Engagement and Potency
The initial step is to confirm that the synthesized compounds interact with their intended molecular targets and to quantify their potency. This stage is critical for establishing a baseline Structure-Activity Relationship (SAR).
Rationale for Assay Selection
For target-based drug discovery, it is imperative to first validate activity in a simplified, cell-free system. This isolates the interaction between the compound and the target protein, eliminating confounding variables like cell permeability or off-target effects. We employ biochemical assays that directly measure the enzymatic activity of the target. For kinase inhibitors, radiometric assays are considered the "gold standard" as they directly measure the incorporation of a radiolabeled phosphate onto a substrate, providing a highly sensitive and unambiguous readout.[6][7] For proteases, fluorescence-based assays using a cleavable substrate offer high-throughput capabilities and robust signal-to-noise ratios.
Experimental Workflow: Primary Screening
Comparative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is determined for each compound against its target. A lower IC50 value indicates higher potency.
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) |
| KIN-001 | Kinase X | Radiometric [³³P] | 850 |
| KIN-002 | Kinase X | Radiometric [³³P] | 120 |
| KIN-003 | Kinase X | Radiometric [³³P] | 15 |
| PRO-001 | Protease Y | Fluorescence | 980 |
| PRO-002 | Protease Y | Fluorescence | 45 |
| PRO-003 | Protease Y | Fluorescence | 1,500 |
Analysis: From this initial screen, KIN-003 and PRO-002 emerge as the most potent compounds in their respective classes and are prioritized for advancement to cellular assays.
Stage 2: Cellular Assays - Assessing Phenotypic Effects and On-Target Activity
After confirming biochemical potency, the next logical step is to determine if the compounds can exert a biological effect in a relevant cellular context. This stage assesses cell permeability and validates that the observed phenotypic effect (e.g., cell death) is a result of inhibiting the intended target.
Rationale for Assay Selection
Cell viability assays are fundamental for assessing the general cytotoxicity of a compound. Tetrazolium reduction assays like MTT and XTT are widely used; they measure the metabolic activity of a cell population, which correlates with the number of viable cells.[8][9] We prefer the XTT assay over the MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and simplifying the protocol.[10][11][12] To confirm the mechanism of action, we must also measure a downstream biomarker of target engagement. For a kinase inhibitor, this typically involves a Western blot to quantify the phosphorylation of a known substrate of that kinase.
Hypothetical Signaling Pathway (KIN-Series)
Comparative Data: Cellular Activity
The lead compounds are tested for their ability to inhibit the growth of a cancer cell line known to be dependent on the target pathway.
| Compound ID | Cell Line | Cell Viability Assay | GI50 (µM) | Downstream Effect |
| KIN-003 | HCT116 (Colon Cancer) | XTT Assay | 0.25 | Reduced p-Substrate levels |
| PRO-002 | A549 (Lung Cancer) | XTT Assay | 1.1 | Increased apoptotic markers |
| Doxorubicin | HCT116 / A549 | XTT Assay | 0.08 / 0.15 | Positive Control |
Analysis: KIN-003 demonstrates potent anti-proliferative activity at a concentration (250 nM) consistent with its biochemical potency (15 nM IC50), suggesting good cell permeability and on-target activity. This is further validated by the observed reduction in the phosphorylation of its downstream substrate. PRO-002 also shows cellular activity, albeit at a concentration further removed from its biochemical IC50, which may indicate poorer cell penetration or efflux. Both candidates warrant further investigation.
Stage 3: Preclinical Profiling - ADME and In Vivo Efficacy
The final stage of preclinical validation involves assessing the drug-like properties of the lead candidates and evaluating their efficacy in a living organism. This is the most complex and resource-intensive phase, providing the critical data needed to justify advancing a compound to clinical trials.
Rationale for Assay Selection
-
ADME (Absorption, Distribution, Metabolism, Excretion): In vitro ADME studies are essential for predicting the pharmacokinetic (PK) behavior of a drug in vivo.[13][14] Key assays include measuring metabolic stability in liver microsomes and assessing permeability using Caco-2 cell monolayers, which mimic the intestinal barrier.[15] These data help anticipate a compound's bioavailability and half-life.[16]
-
In Vivo Efficacy: The cell line-derived xenograft (CDX) model is a standard and reliable method for evaluating the antitumor efficacy of a compound.[17][18] In this model, human cancer cells are implanted into immunodeficient mice, forming tumors that can be monitored for growth in response to treatment.[19][20]
Experimental Workflow: In Vivo Xenograft Study
Comparative Data: In Vitro ADME & In Vivo Efficacy
| Compound ID | Liver Microsome Stability (% remaining after 30 min) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | In Vivo Efficacy (HCT116 Xenograft, 30 mg/kg) |
| KIN-003 | 85% (High Stability) | 15.2 (High Permeability) | 75% Tumor Growth Inhibition (TGI) |
| PRO-002 | 35% (Moderate Stability) | 2.1 (Low Permeability) | 25% Tumor Growth Inhibition (TGI) |
Based on this systematic, multi-stage validation process, KIN-003 is identified as a superior lead candidate for further development. This guide demonstrates a logical, evidence-based approach to comparing and validating compounds derived from the versatile this compound scaffold, ensuring that resources are focused on candidates with the highest probability of clinical success.
Detailed Experimental Protocols
XTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells (final volume 200 µL). Include wells for "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blanks.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Reagent Preparation: Shortly before use, prepare the XTT labeling mixture. For every 5 mL of XTT labeling reagent, add 100 µL of the electron-coupling reagent.[10]
-
Assay Development: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.
-
Measurement: Measure the absorbance of the wells at 450-490 nm using a microplate reader.[12] Subtract the absorbance of the "no-cell" blank.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Subcutaneous Xenograft Study in Mice
-
Cell Preparation: Harvest HCT116 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.[19][20]
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumors twice weekly with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[17]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8 per group).
-
Treatment Administration: Administer the vehicle, KIN-003 (e.g., 30 mg/kg), or a standard-of-care drug daily via oral gavage for 21 days.
-
Monitoring: Continue to monitor tumor volume and body weight twice weekly as a measure of general toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. clinicalpub.com [clinicalpub.com]
- 15. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. labtoo.com [labtoo.com]
- 17. karger.com [karger.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Xenograft Models - Creative Biolabs [creative-biolabs.com]
A Researcher's Guide to Purity Assessment of (5-Formylpyridin-3-yl)boronic acid: A Comparative Analysis of Analytical Techniques
In the landscape of modern drug discovery and organic synthesis, the structural integrity and purity of building blocks are paramount. (5-Formylpyridin-3-yl)boronic acid, a key intermediate in the synthesis of various pharmaceutically active compounds, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final drug substance. This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this compound, offering researchers the insights needed to select the most appropriate techniques for their specific requirements.
The Challenge in Boronic Acid Analysis
Boronic acids, including this compound, present unique analytical challenges. A primary issue is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][2] This equilibrium between the monomeric acid and the trimeric boroxine can complicate chromatographic and spectroscopic analysis, leading to multiple peaks or signals for a single compound and potentially inaccurate purity assessments. Furthermore, the presence of residual starting materials, by-products from synthesis, and inorganic borates necessitates the use of highly selective and sensitive analytical methods.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged approach, employing a combination of chromatographic and spectroscopic techniques, is often the most reliable strategy for a comprehensive purity evaluation of this compound. This guide will focus on the three most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[3] For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
The Causality Behind Experimental Choices in HPLC:
The choice of column, mobile phase, and detector is critical for achieving optimal separation and detection.
-
Column Selection: A C18 column is a common starting point, but for polar compounds like pyridine-based boronic acids, columns with alternative stationary phases such as phenyl-hexyl or polar-embedded phases can offer different selectivity and improved peak shape.[3] The use of columns with technologies that minimize secondary interactions with metal surfaces can also be beneficial.[3]
-
Mobile Phase Optimization: A mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can significantly impact the retention and peak shape of the acidic boronic acid and any basic impurities. Method development often involves screening different pH values and gradient profiles to achieve baseline separation of all components.[3]
-
Detection: UV detection is the most common method for aromatic compounds like this compound. The wavelength should be set to the absorbance maximum of the analyte to ensure high sensitivity. For enhanced selectivity, especially in complex mixtures, post-column derivatization with reagents like alizarin can be employed to form fluorescent complexes with boronic acids.[4][5]
Experimental Protocol: A General RP-HPLC Method
Caption: A typical workflow for HPLC purity analysis.
Data Presentation: HPLC Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Trustworthiness of the Protocol: This method is self-validating through the inclusion of system suitability tests. Before sample analysis, injections of a standard solution are performed to ensure the system is operating correctly. Key parameters to monitor include peak retention time, tailing factor, and theoretical plates. Consistent performance in these tests provides confidence in the accuracy and reliability of the purity results.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an invaluable tool for identifying impurities and confirming the identity of the main component.[6][7]
Expertise in LC-MS Application:
For boronic acids, electrospray ionization (ESI) is a commonly used soft ionization technique.[1][6] It can be operated in both positive and negative ion modes. In positive mode, protonated molecules [M+H]+ are often observed, while in negative mode, deprotonated molecules [M-H]- are detected.[1][7] A significant challenge in the MS analysis of boronic acids is the in-source formation of boroxines and other adducts, which can complicate the mass spectrum.[1][2] Optimized instrument parameters and mobile phase composition can help minimize these unwanted side reactions.[6][7]
Experimental Protocol: A General LC-MS Method
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. waters.com [waters.com]
- 4. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Utility of (5-Formylpyridin-3-yl)boronic Acid
(5-Formylpyridin-3-yl)boronic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical industry. Its unique bifunctional nature, featuring a versatile formyl group and a reactive boronic acid moiety, allows for sequential or orthogonal functionalization, providing a powerful tool for the construction of complex molecular architectures. This guide offers a comparative analysis of successful synthetic strategies employing this reagent, with a focus on its application in the synthesis of kinase inhibitors. We will provide an in-depth look at key reaction types, supported by experimental data and protocols, to inform synthetic planning and optimization.
I. The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound, enabling the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl halides. This reaction is fundamental in the synthesis of numerous kinase inhibitors, where a substituted pyridine core is a common pharmacophore.
A. Application in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
This compound is a key component in the synthesis of advanced Anaplastic Lymphoma Kinase (ALK) inhibitors, which are crucial in the treatment of certain types of non-small cell lung cancer.[1] The formyl group serves as a handle for later-stage modifications of the inhibitor scaffold.
A general scheme for this transformation involves the coupling of this compound with a halogenated core structure of the ALK inhibitor.
Caption: General workflow for ALK inhibitor synthesis via Suzuki-Miyaura coupling.
Comparative Analysis of Reaction Conditions:
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. For heteroaromatic substrates like this compound, preventing protodeboronation and catalyst deactivation is critical.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | ~81 (representative) | [2] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | Good to Excellent | [3] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100-120 | Good to Excellent | [4] |
Key Insights:
-
Catalyst Choice: While traditional palladium catalysts like Pd(dppf)Cl₂ are effective, modern catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos) or nickel-based systems can offer improved yields and substrate scope, particularly with challenging chloro-substituted coupling partners.[3][4]
-
Base and Solvent: The choice of base and solvent is crucial for preventing the decomposition of the boronic acid. A combination of a phosphate base and an anhydrous solvent like toluene or a less conventional solvent like t-amyl alcohol can be advantageous.[3][4]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of a halogenated aromatic compound with this compound.
-
Reaction Setup: To an oven-dried Schlenk flask, add the halogenated aromatic compound (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
II. Reductive Amination: Functionalizing the Formyl Group
The formyl group of this compound provides a gateway for a variety of chemical transformations, most notably reductive amination. This reaction allows for the introduction of a diverse range of amine-containing substituents, which is a common strategy in drug discovery to modulate solubility, basicity, and target engagement.
Caption: General workflow for the reductive amination of this compound.
Comparison of Reducing Agents:
The choice of reducing agent is critical for a successful reductive amination, as it must selectively reduce the imine intermediate in the presence of the aldehyde starting material.[5]
| Reducing Agent | Key Features |
| Sodium Borohydride (NaBH₄) | A mild and inexpensive reducing agent, often used in combination with an acid catalyst.[6][7] |
| Sodium Triacetoxyborohydride (STAB) | A milder and more selective reducing agent than NaBH₄, often used for sensitive substrates. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at a slightly acidic pH, but its toxicity is a significant drawback. |
Detailed Experimental Protocol: Reductive Amination
The following is a general one-pot protocol for the reductive amination of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired amine (1.1 mmol) in a suitable solvent (e.g., methanol or dichloromethane).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can accelerate this step.
-
Reduction: Add the reducing agent (e.g., sodium borohydride, 1.5 mmol) portion-wise to the reaction mixture, maintaining the temperature at 0-25 °C.
-
Reaction Monitoring: Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
III. Alternative Synthetic Strategies
While this compound is a highly effective reagent, alternative synthetic approaches can be considered depending on the desired substitution pattern and the availability of starting materials.
A. Alternatives to Suzuki-Miyaura Coupling:
For the synthesis of biaryl compounds, other cross-coupling reactions can be employed, each with its own set of advantages and disadvantages.[8]
-
Stille Coupling: Utilizes organotin reagents. It is highly versatile but suffers from the toxicity of tin byproducts.
-
Negishi Coupling: Employs organozinc reagents, which are highly reactive but can be sensitive to air and moisture.
-
Hiyama Coupling: Uses organosilicon compounds, which are non-toxic and readily available.
B. De Novo Pyridine Synthesis:
Instead of functionalizing a pre-existing pyridine ring, the entire substituted pyridine can be constructed from acyclic precursors. Methods like the Bohlmann-Rahtz pyridine synthesis offer a high degree of flexibility in accessing diverse substitution patterns.[3]
IV. Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its ability to participate in both Suzuki-Miyaura couplings and reductive aminations makes it an invaluable tool for the construction of complex, biologically active molecules. By carefully selecting reaction conditions and considering alternative synthetic strategies, researchers can effectively leverage the unique reactivity of this building block to achieve their synthetic goals. The detailed protocols and comparative data presented in this guide are intended to serve as a practical resource for the successful application of this compound in the laboratory.
References
- 1. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. gctlc.org [gctlc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Quantum Mechanical Reactivity of (5-Formylpyridin-3-yl)boronic acid for Drug Discovery
This guide provides an in-depth analysis of the chemical reactivity of (5-Formylpyridin-3-yl)boronic acid, a versatile building block in medicinal chemistry. We will explore its electronic properties and predict its behavior in common synthetic transformations through the lens of quantum mechanical calculations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for rational molecular design and reaction optimization.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a heterocyclic boronic acid derivative of significant interest in drug discovery. Its pyridine core is a common motif in pharmaceuticals, offering opportunities for hydrogen bonding and other key interactions with biological targets. The boronic acid moiety is a versatile functional group, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1] Furthermore, the formyl group provides a reactive handle for a variety of subsequent chemical modifications, such as reductive amination or oxidation, allowing for the rapid generation of diverse compound libraries.[1]
The inherent reactivity of this molecule, however, is a delicate balance of electronic effects from the electron-withdrawing formyl group and the pyridine ring nitrogen, and the Lewis acidity of the boronic acid. A thorough understanding of these factors is crucial for predicting its behavior in chemical reactions and for designing efficient synthetic routes to novel drug candidates. Quantum mechanical calculations offer a powerful, in silico approach to dissect these properties and guide experimental work.
Theoretical Framework: Predicting Reactivity with Quantum Mechanics
At the heart of quantum mechanical calculations in chemistry is the goal of solving the Schrödinger equation for a given molecule to determine its electronic structure and energy. For practical applications in organic chemistry, Density Functional Theory (DFT) has emerged as a robust and computationally efficient method.[2] DFT allows us to calculate a variety of molecular properties, or "descriptors," that correlate with chemical reactivity.
Key Reactivity Descriptors:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's ability to act as a nucleophile or an electrophile. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.[3]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[4]
-
Fukui Functions: These functions provide a more quantitative measure of the local reactivity of different atomic sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a particular point r when an electron is added to or removed from the molecule. This allows for the prediction of the most likely sites for nucleophilic and electrophilic attack.
-
Global Reactivity Descriptors: Indices such as chemical hardness, softness, and the electrophilicity index (ω) provide a global measure of a molecule's reactivity.[5]
This guide will focus on the calculation and interpretation of FMOs and MEP as they provide a clear and intuitive picture of the reactivity of this compound.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a standard workflow for performing DFT calculations to predict the reactivity of this compound.
Software: Gaussian 16, GaussView 6, or other comparable quantum chemistry software packages.
Protocol:
-
Molecule Building and Initial Optimization:
-
DFT Geometry Optimization:
-
Perform a full geometry optimization at the B3LYP/6-31G(d) level of theory.[7] The B3LYP functional is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules. The 6-31G(d) basis set is a Pople-style basis set that includes polarization functions on heavy atoms, which is important for accurately describing the geometry and electronic properties of molecules containing heteroatoms.
-
Verify that the optimized geometry corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a minimum energy structure.
-
-
Calculation of Reactivity Descriptors:
-
Using the optimized geometry, perform a single-point energy calculation at the same level of theory (B3LYP/6-31G(d)).
-
From this calculation, extract the energies of the HOMO and LUMO.
-
Generate the Molecular Electrostatic Potential (MEP) surface.
-
Diagram of the Computational Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Structure-Activity Relationships for the Nucleophilicity of Trivalent Boron Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - this compound (C6H6BNO3) [pubchemlite.lcsb.uni.lu]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling (5-Formylpyridin-3-yl)boronic Acid: From Receipt to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling (5-Formylpyridin-3-yl)boronic acid. The protocols herein are designed not as a mere checklist, but as a self-validating system rooted in the fundamental chemical properties of aryl boronic acids and the causality behind established safety practices.
Hazard Identification and Risk Assessment
This compound, like many of its chemical class, should be handled as a hazardous substance. While a specific, comprehensive toxicological profile may not be widely available, data from structurally similar compounds, such as other substituted phenylboronic acids, indicate a consistent hazard profile.
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2]
This substance is a fine, often lightweight powder, which increases the risk of inadvertent inhalation or contamination of surfaces. Therefore, the cornerstone of our safety strategy is the prevention of dust generation and containment at the source.
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before relying on PPE, we must implement robust engineering controls.
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood's constant airflow contains dust and prevents inhalation. Ensure you check the fume hood's certification and airflow indicator before commencing work.[3]
-
Ventilation: Ensure adequate general ventilation in the laboratory to handle any fugitive emissions.[1][5][6]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and unobstructed.[5][7]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task and associated risks. Always inspect PPE for damage before each use.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required unless package is compromised |
| Weighing/Transfer (Solid) | Chemical safety goggles | Nitrile gloves (consider double-gloving) | Lab coat | Work performed in a chemical fume hood |
| Solution Preparation | Chemical safety goggles | Nitrile gloves | Lab coat | Work performed in a chemical fume hood |
| Reaction Work-up | Chemical safety goggles or face shield | Nitrile gloves | Lab coat | Work performed in a chemical fume hood |
| Spill Cleanup (Small) | Chemical safety goggles | Heavy-duty nitrile gloves | Lab coat | NIOSH-approved respirator may be required if outside a fume hood[8][9] |
| Spill Cleanup (Large) | Face shield and goggles | Heavy-duty nitrile gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with particulate filter[9] |
Causality of PPE Choices:
-
Eye Protection: Chemical safety goggles provide a 360-degree seal around the eyes, which is critical for protecting against fine powders that can become airborne.[1][7] A face shield may be added during procedures with a higher splash risk.
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of laboratory chemicals.[3][4] Inspect them for tears or pinholes before use. Contaminated gloves should be removed immediately using the proper technique and disposed of as hazardous waste.[4]
-
Protective Clothing: A lab coat prevents incidental skin contact with the chemical.[8][9]
-
Respiratory Protection: By mandating the use of a fume hood, we engineer out the inhalation hazard at its source. A NIOSH-approved respirator is reserved for non-routine events like a significant spill where dust generation cannot be controlled.[9]
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow minimizes the points of potential exposure.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for damage.
-
Store the container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents, acids, and bases.[5][7][9]
-
The container must be kept tightly closed to prevent moisture absorption, to which boronic acids can be sensitive.[3]
Step 2: Weighing and Solution Preparation
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing and transfer operations inside a chemical fume hood.
-
Use anti-static weigh boats or paper to prevent the fine powder from scattering.
-
Clean spatulas and the weighing area meticulously after use with a damp cloth to collect any residual dust. Dispose of this cloth as contaminated waste.
Step 3: Reaction and Monitoring
-
Set up the reaction apparatus within the fume hood.
-
Ensure all joints are properly sealed.
-
Clearly label the reaction vessel with the chemical name and any associated hazards.
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Standard workflow for handling this compound.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small spill contained within the fume hood, you may proceed with cleanup. For a large spill or any spill outside the hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[3]
-
Cleanup (Small Spill in Hood):
-
Ensure you are wearing the correct PPE (goggles, lab coat, nitrile gloves).
-
Gently cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a designated hazardous waste container.[8] Avoid raising dust.[10]
-
Wipe the area with a wet cloth and place it in the waste container.
-
Seal and label the container for disposal.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][11][12]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][13] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
Disposal Plan: Responsible Waste Management
Under no circumstances should this compound or its waste be disposed of in the regular trash or down the sink.[9] All materials contaminated with this chemical must be treated as hazardous waste.
Disposal Workflow:
-
Segregation: Collect all waste containing this compound in a dedicated waste stream. Do not mix it with other waste types unless directed by your EHS department.[4][9] This is crucial to prevent dangerous reactions with incompatible materials like strong oxidizers.
-
Containerization: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene jug).[9] The original product container can be used if it's in good condition.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[9] Also, note the date when waste was first added.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup and complete all required documentation.[9]
The following diagram illustrates the mandatory disposal workflow.
Caption: Waste disposal workflow for this compound.
By integrating these safety protocols and understanding the rationale behind them, you can handle this compound with the confidence and diligence required for safe and successful research.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. sciencing.com [sciencing.com]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




